molecular formula C15H13ClF3NO2 B15609086 OX04529

OX04529

Numéro de catalogue: B15609086
Poids moléculaire: 331.72 g/mol
Clé InChI: PBTZSYYQLNLMLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OX04529 is a useful research compound. Its molecular formula is C15H13ClF3NO2 and its molecular weight is 331.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C15H13ClF3NO2

Poids moléculaire

331.72 g/mol

Nom IUPAC

5-[3-[4-chloro-3-(trifluoromethyl)phenyl]propyl]-1-oxidopyridin-1-ium-3-ol

InChI

InChI=1S/C15H13ClF3NO2/c16-14-5-4-10(7-13(14)15(17,18)19)2-1-3-11-6-12(21)9-20(22)8-11/h4-9,21H,1-3H2

Clé InChI

PBTZSYYQLNLMLB-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

In Vitro Mechanism of Action of OX04529: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no information was found regarding the in vitro mechanism of action of a compound designated OX04529. This suggests that this compound may be a novel therapeutic candidate for which research findings have not yet been publicly disclosed, an internal development code, or a hypothetical compound.

Numerous search queries were conducted to locate any available data, including "this compound mechanism of action in vitro," "this compound in vitro assays," "this compound signaling pathway," "this compound preclinical data," and "this compound scientific publications." These searches did not yield any specific results pertaining to a molecule with this identifier.

Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, as no source data on this compound is available in the public domain.

To fulfill the user's request for a structured guide, a template is provided below, illustrating how such a document would be organized if data for this compound were available.

[Template] In-Depth Technical Guide: In Vitro Mechanism of Action of this compound

Introduction

This section would typically provide an overview of this compound, its therapeutic target class, and the rationale for its development. It would also summarize the key findings related to its in vitro mechanism of action.

Quantitative Summary of In Vitro Activity

This section would present quantitative data in a clear, tabular format to allow for easy comparison of the compound's potency and selectivity.

Table 1: Enzymatic and/or Receptor Binding Affinity of this compound

TargetAssay TypeThis compound IC50/EC50/Ki (nM)Reference Compound (nM)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Cellular Activity of this compound in Relevant Cell Lines

Cell LineAssay TypeThis compound IC50/EC50 (nM)Key Findings
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Detailed Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the data tables, enabling reproducibility.

3.1. Target Engagement Assay

  • Principle: A description of the assay principle (e.g., FRET, AlphaLISA, radiometric binding).

  • Reagents: A list of all necessary reagents, including enzymes, substrates, and buffers.

  • Procedure: A step-by-step protocol for performing the assay.

  • Data Analysis: The method used for calculating quantitative metrics like IC50 or Ki.

3.2. Cellular Functional Assay

  • Cell Culture: Details on the cell line, culture conditions, and preparation for the assay.

  • Assay Principle: A description of how the cellular response is measured (e.g., reporter gene activation, second messenger accumulation, cell viability).

  • Procedure: A step-by-step protocol for treating cells and measuring the response.

  • Data Analysis: The method used for generating dose-response curves and calculating EC50 values.

Signaling Pathway Analysis

This section would describe the effects of this compound on specific intracellular signaling pathways, supported by visual diagrams.

Diagram 1: Hypothetical Signaling Pathway Inhibition by this compound

This diagram would illustrate the known signaling cascade and pinpoint the specific node of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor This compound This compound This compound->Kinase2 GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocation

Caption: Hypothetical inhibition of Kinase 2 by this compound in a signaling cascade.

Diagram 2: Experimental Workflow for Pathway Analysis

This diagram would outline the steps taken to investigate the impact of this compound on the signaling pathway.

G Start Cell Culture Treatment Treat with this compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Western Blot / Mass Spec Lysis->Analysis Result Pathway Modulation Data Analysis->Result

Caption: Workflow for assessing the impact of this compound on protein expression.

Should information on this compound become publicly available in the future, a comprehensive technical guide could be generated following the structured template above.

Revolutionizing GPR84 Agonist Discovery: A Technical Deep Dive into OX04529

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 9, 2025

Executive Summary

The G-protein coupled receptor 84 (GPR84) has emerged as a significant therapeutic target for a range of inflammatory diseases, metabolic disorders, and cancer. The discovery of potent and selective agonists for this receptor is a critical step in unlocking its therapeutic potential. This technical guide provides an in-depth overview of the discovery and development of OX04529, a highly potent, selective, and orally bioavailable GPR84 agonist. Developed through a systematic optimization of the earlier biased agonist DL-175, this compound exhibits a strong preference for the G-protein signaling pathway over β-arrestin recruitment, a characteristic that may offer a superior therapeutic window. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound, offering a comprehensive resource for researchers in the field.

Introduction to GPR84 and Agonist Development

G-protein coupled receptor 84 (GPR84) is an orphan GPCR predominantly expressed in immune cells, including macrophages, neutrophils, and microglia.[1] Its activation is linked to pro-inflammatory responses, making it a compelling target for therapeutic intervention in various inflammatory conditions. The development of GPR84 agonists has been a key focus of research, aiming to modulate immune cell activity.

The journey to this compound began with the identification of DL-175, a biased agonist of GPR84 that demonstrated differential signaling through the Gαi/cAMP pathway versus β-arrestin recruitment.[2] While promising, DL-175 suffered from rapid metabolism. This led to a systematic structure-activity relationship (SAR) analysis to optimize the compound, ultimately yielding OX04528 and this compound. These new agonists display a remarkable 3-order-of-magnitude increase in potency for cAMP signaling and improved metabolic stability.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its closely related analog, OX04528, providing a comparative view of their potency, efficacy, and pharmacokinetic profiles.

Table 1: In Vitro Potency and Efficacy

CompoundcAMP Inhibition EC50 (nM)β-Arrestin-2 Recruitment
This compound 0.0185No detectable recruitment
OX04528 0.00598No detectable recruitment

Data sourced from Wang, P. et al. J Med Chem 2024, 67(1):110.[1]

Table 2: In Vitro ADME Parameters

CompoundMouse Liver Microsomal Stability (t½, min)Clearance (CL, µL/min/mg)
This compound 104.713.2
OX04528 88.815.6

Data sourced from Wang, P. et al. J Med Chem 2024, 67(1):110.[1]

Table 3: In Vivo Pharmacokinetics in Mice (10 mg/kg, oral administration)

CompoundHalf-life (t½, h)Cmax (nM)Mean Residence Time (MRT, h)
This compound 0.8883101.35
OX04528 0.9592801.52

Data sourced from Wang, P. et al. J Med Chem 2024, 67(1):110.[1]

Signaling Pathways and Experimental Workflows

GPR84 Signaling Pathway

GPR84 primarily couples to the Gi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein into its Gαi and Gβγ subunits can also trigger downstream signaling events, though this compound is characterized by its strong bias towards the G-protein pathway and a lack of β-arrestin recruitment.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_arrestin β-Arrestin Pathway (Not Activated) This compound This compound GPR84 GPR84 This compound->GPR84 binds Gi_protein Gi/o Protein (inactive) GPR84->Gi_protein activates Gi_active Gi/o Protein (active) Gi_protein->Gi_active GDP -> GTP AdenylylCyclase Adenylyl Cyclase Gi_active->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase Downstream Downstream Cellular Response cAMP->Downstream modulates beta_arrestin β-Arrestin GPR84_arrestin GPR84 GPR84_arrestin->beta_arrestin No Recruitment

Caption: GPR84 signaling pathway activated by this compound.

Agonist Discovery and Development Workflow

The development of this compound followed a structured workflow, beginning with a known biased agonist and progressing through systematic chemical modifications to enhance desired properties.

Agonist_Development_Workflow start Starting Point: DL-175 (Biased Agonist) - Rapid Metabolism sar Systematic Structure-Activity Relationship (SAR) Analysis start->sar optimization Chemical Optimization: - Replace Naphthalene Group - Add 5-hydroxy Substituent sar->optimization synthesis Synthesis of New Analogs (OX04528, this compound) optimization->synthesis invitro In Vitro Characterization: - cAMP Inhibition Assay - β-Arrestin Recruitment Assay - ADME Profiling synthesis->invitro invivo In Vivo Pharmacokinetic Studies in Mice invitro->invivo Promising Profile lead Lead Candidate: This compound - High Potency - G-Protein Bias - Orally Bioavailable invivo->lead

Caption: Workflow for the discovery and development of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the characterization of this compound.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in G-protein signaling.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84).

  • Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. The assay measures the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (cryptate). A decrease in the HTRF signal indicates an increase in intracellular cAMP. For Gi-coupled receptors like GPR84, the assay is performed in the presence of forskolin (B1673556), an adenylyl cyclase activator, to induce a measurable baseline of cAMP.

  • Protocol:

    • Cell Preparation: CHO-hGPR84 cells are cultured to ~80% confluency, harvested, and resuspended in assay buffer.

    • Compound Preparation: this compound and control compounds are serially diluted to the desired concentrations.

    • Assay Plate Preparation: 5 µL of cell suspension is added to each well of a 384-well white plate.

    • Compound Addition: 5 µL of the diluted compounds are added to the respective wells.

    • Forskolin Stimulation: 5 µL of forskolin solution is added to all wells (except negative controls) to a final concentration of 25 µM.

    • Incubation: The plate is incubated for 30 minutes at room temperature.

    • Lysis and Detection: 5 µL of HTRF lysis buffer containing the d2-labeled cAMP and 5 µL containing the anti-cAMP cryptate antibody are added to each well.

    • Final Incubation: The plate is incubated for 1 hour at room temperature, protected from light.

    • Data Acquisition: The plate is read on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).

    • Data Analysis: The 665/620 nm ratio is calculated, and the results are normalized to controls. EC50 values are determined by fitting the data to a four-parameter logistic curve.

β-Arrestin Recruitment Assay

This assay determines if agonist binding to GPR84 leads to the recruitment of β-arrestin-2, a key protein in receptor desensitization and an alternative signaling pathway.

  • Cell Line: CHO cells stably co-expressing human GPR84 and a β-arrestin-2 fusion protein (e.g., using the DiscoverX PathHunter system).

  • Assay Principle: Enzyme fragment complementation. The GPR84 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon recruitment of β-arrestin to the activated GPCR, the two fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

  • Protocol:

    • Cell Plating: Cells are seeded into a 384-well white-walled, clear-bottom plate and incubated overnight.

    • Compound Preparation: this compound and control agonists are serially diluted.

    • Compound Addition: The diluted compounds are added to the cells.

    • Incubation: The plate is incubated for 90 minutes at 37°C.

    • Detection: The PathHunter detection reagent, containing the chemiluminescent substrate, is added to each well.

    • Final Incubation: The plate is incubated for 60 minutes at room temperature.

    • Data Acquisition: Chemiluminescence is measured using a plate reader.

    • Data Analysis: The signal is normalized to a positive control (a known β-arrestin recruiting agonist) and a vehicle control.

Mouse Liver Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver enzymes.

  • Materials: Pooled mouse liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer.

  • Protocol:

    • Incubation Mixture Preparation: A master mix containing mouse liver microsomes and phosphate buffer is prepared.

    • Compound Addition: this compound is added to the microsomal suspension at a final concentration of 1 µM.

    • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.

    • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

    • Time-point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.

    • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

    • Data Analysis: The percentage of the remaining parent compound at each time point is plotted against time. The half-life (t½) is determined from the slope of the linear regression of the natural log of the remaining compound versus time.

In Vivo Pharmacokinetic Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

  • Animals: Male CD-1 mice.

  • Dosing: A single oral dose of this compound (10 mg/kg) is administered by gavage.

  • Protocol:

    • Compound Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Dosing: The formulation is administered to the mice via oral gavage.

    • Blood Sampling: Blood samples are collected from a subset of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: Plasma is separated from the blood cells by centrifugation.

    • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum concentration), t½ (half-life), and MRT (mean residence time).

Conclusion

This compound represents a significant advancement in the development of GPR84 agonists. Its high potency, G-protein signaling bias, and favorable oral pharmacokinetic profile make it a valuable tool for further investigating the therapeutic potential of GPR84 modulation in various disease models. The detailed data and protocols provided in this guide are intended to facilitate further research and development in this promising area of pharmacology.

References

An In-depth Technical Guide to OX04529: A Potent and Biased GPR84 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OX04529 is a novel, highly potent, and selective agonist for the G protein-coupled receptor 84 (GPR84), a receptor implicated in a variety of inflammatory and immune-related diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Furthermore, this document includes visualizations of the GPR84 signaling pathway and a representative experimental workflow to enhance understanding of its mechanism of action and practical application in research settings.

Chemical Structure and Properties

This compound, with the chemical formula C15H13ClF3NO2, is a pyridine (B92270) N-oxide derivative.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

IUPAC Name: 5-((4-chloro-3-(trifluoromethyl)phenyl)butyl)-3-hydroxypyridine 1-oxide

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Formula C15H13ClF3NO2[1]
Molecular Weight 331.72 g/mol [1]
SMILES O=N1C=C(C(C=C1)=C(Cl)C(F)(F)F)CCCC2=CC=C(O)C=C2
EC50 (cAMP Inhibition) 0.0185 nM[1]
β-arrestin-2 Recruitment No detectable recruitment
In Vitro Half-life (Mouse Liver Microsomes) 104.7 min
In Vitro Clearance (Mouse Liver Microsomes) 13.2 µL/min/mg
In Vivo Half-life (Mouse, 10 mg/kg p.o.) 0.888 h
In Vivo Cmax (Mouse, 10 mg/kg p.o.) 310 nM
In Vivo Mean Residence Time (MRT) (Mouse, 10 mg/kg p.o.) 1.35 h

Pharmacological Profile

This compound is a potent and selective agonist of GPR84, a Gαi-coupled receptor.[1] It exhibits a strong bias towards the G-protein signaling pathway, potently inhibiting forskolin-induced cAMP production with an EC50 of 0.0185 nM.[1] Notably, this compound does not induce β-arrestin-2 recruitment, indicating its highly biased agonist profile. This G-protein signaling bias may offer therapeutic advantages by selectively activating desired signaling pathways while avoiding potential adverse effects associated with β-arrestin signaling.

Signaling Pathway

As a GPR84 agonist, this compound initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The downstream effects of GPR84 activation are cell-type specific but are generally associated with pro-inflammatory and pro-phagocytic responses.

GPR84_Signaling_Pathway This compound This compound GPR84 GPR84 This compound->GPR84 binds G_protein Gαi/βγ GPR84->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Inflammation, Phagocytosis) cAMP->Downstream modulates

GPR84 Signaling Pathway initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing human GPR84 (CHO-hGPR84).

Materials:

  • CHO-hGPR84 cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Forskolin (B1673556) (FSK)

  • This compound

  • cAMP detection kit (e.g., HTRF or LANCE-based)

Procedure:

  • Seed CHO-hGPR84 cells in a 96-well plate and culture overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Aspirate the culture medium and wash the cells with assay buffer.

  • Add the diluted this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the negative control and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay determines whether this compound induces the recruitment of β-arrestin-2 to GPR84.

Materials:

  • Cells co-expressing GPR84 and a β-arrestin-2 fusion protein (e.g., PathHunter β-arrestin cells)

  • Assay buffer

  • This compound

  • Positive control agonist known to induce β-arrestin recruitment

  • β-arrestin detection kit

Procedure:

  • Seed the engineered cells in a 96-well plate and culture overnight.

  • Prepare serial dilutions of this compound and the positive control agonist in assay buffer.

  • Add the compounds to the wells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Measure β-arrestin recruitment using a detection kit according to the manufacturer's protocol.

  • Analyze the data to determine if this compound induces a response compared to the vehicle and positive control.

Mouse Liver Microsome Stability Assay

This in vitro assay assesses the metabolic stability of this compound in the presence of mouse liver microsomes.

Materials:

  • Mouse liver microsomes

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • This compound

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Pre-warm a mixture of mouse liver microsomes and phosphate buffer at 37°C.

  • Add this compound to the mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and add them to cold acetonitrile containing an internal standard to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Plot the natural logarithm of the percentage of this compound remaining versus time and determine the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.

In Vivo Pharmacokinetic Study in Mice

This study evaluates the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound formulated for oral gavage (e.g., in a vehicle like 0.5% methylcellulose)

  • Blood collection supplies (e.g., heparinized capillaries or tubes)

  • Equipment for plasma separation (centrifuge)

  • LC-MS/MS for bioanalysis

Procedure:

  • Fast the mice overnight before dosing.

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) by gavage.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate method (e.g., tail vein or retro-orbital bleeding).

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and MRT.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a GPR84 agonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cAMP_Assay cAMP Inhibition Assay (Potency & Efficacy) Arrestin_Assay β-Arrestin Recruitment Assay (Bias Assessment) cAMP_Assay->Arrestin_Assay Confirm G-protein bias Microsome_Assay Microsomal Stability Assay (Metabolic Stability) Arrestin_Assay->Microsome_Assay Assess metabolic profile PK_Study Pharmacokinetic Study in Mice (Oral Bioavailability) Microsome_Assay->PK_Study Proceed if stable Start Compound Synthesis (this compound) Start->cAMP_Assay

References

In-Depth Technical Guide: OX04529, a Potent and Biased Agonist of the GPR84 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OX04529 has emerged as a highly potent and selective agonist for the G protein-coupled receptor 84 (GPR84), a receptor implicated in various inflammatory and immunological processes. This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of this compound. It is established that this compound functions as a Gαi-biased agonist, potently inhibiting adenylyl cyclase activity with picomolar efficacy. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Target Receptor and Binding Affinity

The primary molecular target of this compound is the G protein-coupled receptor 84 (GPR84). Current publicly available data characterizes the interaction of this compound with GPR84 through functional assays rather than direct radioligand binding assays. The key quantitative metric is its half-maximal effective concentration (EC50) in inhibiting forskolin (B1673556) (FSK)-induced cyclic adenosine (B11128) monophosphate (cAMP) production in a recombinant cell line expressing human GPR84 (CHO-hGPR84). This demonstrates the compound's high potency in eliciting a cellular response mediated by the GPR84 receptor.

Quantitative Data Summary

The functional potency of this compound is presented in the table below. It is important to note that this EC50 value reflects the concentration of this compound required to induce a half-maximal response in a functional assay, and is a strong indicator of its affinity for the GPR84 receptor.

CompoundTarget ReceptorAssay TypeCell LineParameterValueReference
This compoundGPR84cAMP InhibitionCHO-hGPR84EC500.0185 nM (18.5 pM)[1][2]

Experimental Protocols

The characterization of this compound's activity at the GPR84 receptor was primarily achieved through a competitive cAMP inhibition assay.

cAMP Inhibition Assay

This assay quantifies the ability of an agonist to inhibit the production of cAMP, a key second messenger, following the activation of a Gαi-coupled receptor like GPR84.

Objective: To determine the functional potency (EC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing human GPR84.

General Methodology (based on standard protocols):

  • Cell Culture and Plating: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured under standard conditions and seeded into 96-well plates.

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

  • Assay Procedure:

    • The cultured cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

    • Cells are then treated with the various concentrations of this compound.

    • Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to stimulate cAMP production.

    • The cells are incubated for a specified time to allow for cAMP accumulation.

  • cAMP Detection: The assay is terminated, and the intracellular cAMP levels are measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The measured cAMP levels are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of this compound that causes 50% inhibition of the forskolin-induced cAMP production.

Visualizations

GPR84 Signaling Pathway

GPR84 primarily couples to the Gαi subunit of the heterotrimeric G protein. Agonist binding, such as by this compound, triggers a conformational change in the receptor, leading to the activation of Gαi. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound is a biased agonist, meaning it preferentially activates this G-protein pathway without significantly engaging the β-arrestin pathway.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR84 GPR84 This compound->GPR84 Binds to G_protein Gαiβγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: GPR84 signaling pathway initiated by this compound.

Experimental Workflow for cAMP Inhibition Assay

The following diagram illustrates the key steps involved in determining the EC50 of this compound using a cAMP inhibition assay.

cAMP_Assay_Workflow start Start plate_cells Plate CHO-hGPR84 cells in 96-well plate start->plate_cells wash_cells Wash and add phosphodiesterase inhibitor plate_cells->wash_cells add_this compound Add serial dilutions of this compound wash_cells->add_this compound add_forskolin Add Forskolin to stimulate cAMP production add_this compound->add_forskolin incubate Incubate add_forskolin->incubate detect_cAMP Lyse cells and detect cAMP levels incubate->detect_cAMP analyze_data Analyze data and determine EC50 detect_cAMP->analyze_data end End analyze_data->end

Caption: Workflow of the cAMP inhibition assay.

References

Elucidating the Signaling Pathway of OX04529: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04529 is a novel, potent, and selective agonist of the G-protein coupled receptor 84 (GPR84).[1] Emerging as a significant target in immunology and metabolic diseases, GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia.[2] this compound exhibits a strong bias towards the G-protein signaling pathway, making it a valuable tool for dissecting the physiological and pathological roles of GPR84. This technical guide provides an in-depth overview of the this compound signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Pathway of this compound

This compound acts as a high-potency agonist at the GPR84 receptor. The primary signaling mechanism initiated by this compound involves the activation of the inhibitory G-protein alpha subunit (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a significant decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This G-protein biased agonism is a key characteristic of this compound, as it does not induce the recruitment of β-arrestin-2, a common alternative signaling pathway for many GPCRs.

Quantitative Data for this compound

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

ParameterValueCell Line/SystemReference
EC50 (cAMP Inhibition) 0.0185 nMCHO-hGPR84 cells[1]
β-arrestin-2 Recruitment No detectable recruitment up to 80 µM---
t½ (Mouse Liver Microsomes) 104.7 minMouse Liver Microsomes
Intrinsic Clearance (CLint) 13.2 µL/min/mgMouse Liver Microsomes
In vivo Half-life (t½) 0.888 hMouse (10 mg/kg, oral)
Maximum Concentration (Cmax) 310 nMMouse (10 mg/kg, oral)
Mean Residence Time (MRT) 1.35 hMouse (10 mg/kg, oral)

Downstream Signaling Cascades

While the direct downstream effects of this compound are still under investigation, studies on other GPR84 agonists provide a framework for the anticipated signaling cascade. Activation of GPR84 is known to trigger downstream pathways that are crucial in modulating inflammatory responses.

Akt and ERK Phosphorylation

Activation of GPR84 by synthetic agonists like 6-OAU has been demonstrated to induce the phosphorylation of both Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase).[3][4][5] This suggests that the Gαi/o activation by this compound may lead to the activation of the PI3K/Akt and MAPK/ERK pathways. These pathways are central to regulating a variety of cellular processes, including cell survival, proliferation, and inflammation.[5]

NF-κB Activation

The activation of GPR84 has also been linked to the nuclear translocation of the p65 subunit of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[3][5] This is a critical step in the inflammatory cascade, as NF-κB is a key transcription factor for pro-inflammatory cytokines and chemokines.[5]

Visualizing the this compound Signaling Pathway

To provide a clear visual representation of the molecular interactions, the following diagrams were generated using Graphviz (DOT language).

OX04529_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling This compound This compound GPR84 GPR84 This compound->GPR84 Binds to G_protein Gαi/oβγ GPR84->G_protein Activates beta_arrestin β-arrestin GPR84->beta_arrestin No Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->PI3K Decreased cAMP may influence Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt I_kappa_B IκB pAkt->I_kappa_B Phosphorylates pERK p-ERK NF_kappa_B NF-κB I_kappa_B->NF_kappa_B nucleus Nucleus NF_kappa_B->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Induces

Caption: this compound signaling through GPR84.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathway of this compound.

cAMP Inhibition Assay

This assay is fundamental to determining the potency of GPR84 agonists that signal through Gαi/o.

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR84.

Materials:

  • CHO-hGPR84 cells (Chinese Hamster Ovary cells stably expressing human GPR84)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • This compound

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • 384-well white opaque microplates

Protocol:

  • Cell Preparation:

    • Culture CHO-hGPR84 cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (e.g., 1 x 10^6 cells/mL).

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a stock solution of forskolin in DMSO and then dilute in assay buffer to a working concentration that elicits a submaximal cAMP response (e.g., 5 µM).

  • Assay Procedure:

    • Add 5 µL of the this compound serial dilutions to the wells of the 384-well plate.

    • Add 5 µL of CHO-hGPR84 cell suspension to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the forskolin working solution to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP_Inhibition_Assay_Workflow start Start cell_prep Prepare CHO-hGPR84 cell suspension start->cell_prep compound_prep Prepare serial dilutions of this compound and Forskolin solution start->compound_prep add_cells Add cells to plate and incubate cell_prep->add_cells add_compound Add this compound to 384-well plate compound_prep->add_compound add_compound->add_cells add_forskolin Add Forskolin and incubate add_cells->add_forskolin detect_cAMP Lyse cells and detect cAMP add_forskolin->detect_cAMP analyze_data Analyze data and determine EC50 detect_cAMP->analyze_data end End analyze_data->end

References

The Role of OX04529 in the Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04529 is a potent, selective, and orally active agonist for the G-protein coupled receptor 84 (GPR84).[1] Emerging evidence has positioned GPR84 as a significant regulator of the inflammatory response, primarily through its expression on key immune cells such as macrophages, neutrophils, and monocytes. Activation of GPR84 has been demonstrated to amplify inflammatory signaling, suggesting that targeted modulation of this receptor with agonists like this compound could have profound implications for various inflammatory conditions. This technical guide provides an in-depth overview of the core mechanisms by which this compound, through its agonistic action on GPR84, participates in the inflammatory cascade. We will delve into the underlying signaling pathways, present quantitative data from relevant studies, detail experimental protocols for assessing its activity, and provide visual representations of these complex processes.

Core Mechanism of Action: GPR84-Mediated Inflammatory Signaling

This compound exerts its biological effects by binding to and activating GPR84, a Gαi-coupled receptor. This activation initiates a cascade of intracellular events that potentiate pro-inflammatory responses. The primary mechanisms involve the activation of the NF-κB, Akt, and ERK signaling pathways, as well as the enhancement of NLRP3 inflammasome activation.[2][3]

GPR84-Mediated Signaling Pathways

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR84 GPR84 This compound->GPR84 Binds & Activates Gi_protein Gαi Protein GPR84->Gi_protein Activates Akt Akt Gi_protein->Akt Activates ERK ERK Gi_protein->ERK Activates NFkB_complex IκB-NF-κB Gi_protein->NFkB_complex Leads to Dissociation NLRP3_inflammasome NLRP3 Inflammasome (inactive) Gi_protein->NLRP3_inflammasome Enhances Activation Inflammatory_Response Inflammatory Response (Cytokine Release, Chemotaxis, Phagocytosis) Akt->Inflammatory_Response ERK->Inflammatory_Response NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Inflammatory_Response Translocates to Nucleus & Initiates Transcription active_NLRP3 NLRP3 Inflammasome (active) NLRP3_inflammasome->active_NLRP3 Caspase1 Pro-Caspase-1 active_NLRP3->Caspase1 Recruits & Cleaves active_Caspase1 Caspase-1 Caspase1->active_Caspase1 Pro_IL1b Pro-IL-1β active_Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 active_Caspase1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL1b->Inflammatory_Response IL18 IL-18 Pro_IL18->IL18 IL18->Inflammatory_Response Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_assays Functional Assays cluster_in_vivo In Vivo Analysis cell_culture 1. Isolate & Culture Primary Macrophages/Neutrophils lps_priming 2. Prime Cells with LPS (e.g., 100 ng/mL for 4h) cell_culture->lps_priming ox04529_treatment 3. Treat with this compound (Dose-Response) lps_priming->ox04529_treatment cytokine_assay 4a. Cytokine/Chemokine Release Assay (ELISA, CBA) ox04529_treatment->cytokine_assay nfkb_assay 4b. NF-κB Activation Assay (Western Blot, Reporter Assay) ox04529_treatment->nfkb_assay inflammasome_assay 4c. NLRP3 Inflammasome Activation Assay (Western Blot for Caspase-1, IL-1β) ox04529_treatment->inflammasome_assay chemotaxis_assay 4d. Chemotaxis Assay (Transwell Assay) ox04529_treatment->chemotaxis_assay data_analysis 8. Data Analysis & Interpretation cytokine_assay->data_analysis nfkb_assay->data_analysis inflammasome_assay->data_analysis chemotaxis_assay->data_analysis animal_model 5. Administer this compound to Inflammatory Disease Model (e.g., LPS-induced endotoxemia) sample_collection 6. Collect Serum and Tissues animal_model->sample_collection in_vivo_analysis 7. Analyze Inflammatory Markers (Cytokine levels, Histology) sample_collection->in_vivo_analysis in_vivo_analysis->data_analysis

References

An In-Depth Technical Guide to OX04529 for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04529 is a novel, highly potent, and selective agonist for the G-protein coupled receptor 84 (GPR84).[1] Emerging as a significant tool in immunological research, this compound is characterized by its strong G-protein signaling bias, making it an invaluable molecular probe for elucidating the complex roles of GPR84 in immune cell function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is linked to pro-inflammatory responses.[1] this compound, as a G-protein biased agonist, preferentially activates Gαi-mediated signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, while having no detectable effect on β-arrestin recruitment.[1][2] This biased agonism allows for the specific investigation of G-protein-dependent signaling in immunological contexts, potentially separating therapeutic effects from adverse reactions.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its close analog, OX04528.

Table 1: In Vitro Activity of this compound and OX04528 [1]

CompoundGPR84 cAMP Inhibition EC₅₀ (nM)β-Arrestin-2 Recruitment
This compound 0.0185No detectable activity
OX04528 0.00598No detectable activity

Table 2: In Vitro ADME & Selectivity Profile of this compound and OX04528 [1]

CompoundMouse Liver Microsome t₁/₂ (min)FFA1, FFA4, CB2 Activity
This compound 104.7No detectable activity
OX04528 88.8No detectable activity

Table 3: In Vivo Pharmacokinetic Parameters of this compound and OX04528 in Mice (Oral Administration) [1]

| Compound | Dose (mg/kg) | Cₘₐₓ (nM) | t₁/₂ (h) | |---|---|---| | This compound | 10 | 310 | 0.888 | | OX04528 | 10 | 280 | 0.959 |

Signaling Pathways and Experimental Workflows

GPR84 Biased Agonist Signaling Pathway

The following diagram illustrates the G-protein biased signaling pathway activated by this compound. Upon binding to GPR84, this compound selectively activates the inhibitory G-protein (Gαi), leading to the inhibition of adenylyl cyclase (AC) and a reduction in intracellular cAMP levels. This pathway is distinct from the β-arrestin pathway, which is not engaged by this compound.

GPR84_Biased_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR84 GPR84 Gai Gαi GPR84->Gai Activates B_arrestin β-Arrestin GPR84->B_arrestin No Recruitment AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->GPR84 Binds Gai->AC Inhibits ATP ATP ATP->AC

GPR84 biased agonist signaling pathway.
Experimental Workflow: In Vitro Characterization

This diagram outlines the typical workflow for the in vitro characterization of a GPR84 agonist like this compound.

In_Vitro_Workflow cluster_assays In Vitro Assays cAMP cAMP Inhibition Assay results Data Analysis: EC₅₀, Selectivity, Stability cAMP->results b_arrestin β-Arrestin Recruitment Assay b_arrestin->results selectivity Selectivity Assays (e.g., FFA1, FFA4, CB2) selectivity->results adme In Vitro ADME (Microsomal Stability) adme->results start Compound Synthesis (this compound) evaluation Pharmacological Evaluation start->evaluation evaluation->cAMP evaluation->b_arrestin evaluation->selectivity evaluation->adme

Workflow for in vitro characterization.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are based on standard methodologies in the field.

Gαi-Mediated cAMP Inhibition Assay

This assay measures the ability of a GPR84 agonist to inhibit the production of cAMP in a cellular context.

Objective: To determine the EC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing GPR84.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR84.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS and selection antibiotic).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (B1673556) solution.

  • This compound serial dilutions.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

Procedure:

  • Cell Preparation: Culture GPR84-expressing cells to 80-90% confluency. Harvest cells and resuspend in assay buffer to the desired density.

  • Compound Plating: Prepare a serial dilution of this compound in assay buffer. Add the diluted compound to the 384-well plate. Include a vehicle control (DMSO) and a positive control (a known GPR84 agonist).

  • Cell Seeding: Add the cell suspension to each well of the plate containing the compound.

  • Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that stimulates a submaximal cAMP response.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay determines if a ligand induces the recruitment of β-arrestin to the activated GPCR.

Objective: To assess the ability of this compound to induce β-arrestin-2 recruitment to GPR84.

Materials:

  • Cells engineered to co-express GPR84 and a β-arrestin-2 fusion protein for detection (e.g., PathHunter β-arrestin cells).

  • Cell culture medium.

  • This compound serial dilutions.

  • A known GPR84 agonist that induces β-arrestin recruitment (positive control).

  • Assay plates and detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

Procedure:

  • Cell Seeding: Seed the engineered cells in the assay plate and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control. Add the compounds to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents as per the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., chemiluminescence) using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of this compound. A lack of response indicates no β-arrestin recruitment.

Mouse Liver Microsomal Stability Assay

This in vitro ADME assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

Objective: To determine the in vitro half-life (t₁/₂) of this compound in mouse liver microsomes.

Materials:

  • Pooled mouse liver microsomes.

  • Phosphate (B84403) buffer (pH 7.4).

  • NADPH regenerating system (or NADPH).

  • This compound stock solution.

  • Control compounds with known metabolic stability (high and low clearance).

  • Acetonitrile (B52724) with an internal standard for reaction termination and sample analysis.

  • 96-well plates.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing mouse liver microsomes in phosphate buffer.

  • Compound Addition: Add this compound and control compounds to the incubation mixture.

  • Reaction Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and transfer it to a well containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). The half-life is calculated as t₁/₂ = 0.693 / k.

In Vivo Pharmacokinetic Study in Mice

This study assesses the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

Objective: To determine the pharmacokinetic parameters (Cₘₐₓ, t₁/₂) of this compound in mice after oral administration.

Materials:

  • Male C57BL/6 mice (or other appropriate strain).

  • This compound formulation for oral gavage.

  • Vehicle for control group.

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

  • Anesthetic (e.g., isoflurane).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the study.

  • Dosing: Administer a single oral dose of the this compound formulation to the mice via gavage. A typical dose might be 10 mg/kg.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a designated site (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Extract this compound from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration) and t₁/₂ (half-life).

Conclusion

This compound represents a significant advancement in the toolset available for immunological research. Its high potency, selectivity, and pronounced G-protein signaling bias make it an exceptional compound for dissecting the GPR84-mediated signaling pathways in immune cells. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo studies, ultimately contributing to a deeper understanding of GPR84's role in health and disease.

References

In-Depth Technical Guide: GPR84 Activation by OX04529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation of G-protein coupled receptor 84 (GPR84) by the novel agonist OX04529. It is intended for an audience with a strong background in pharmacology, cell biology, and drug discovery. This document details the signaling pathway of GPR84 upon activation by this compound, presents key quantitative data, outlines detailed experimental protocols for relevant assays, and includes visualizations to facilitate understanding.

Introduction to GPR84 and this compound

G-protein coupled receptor 84 (GPR84) is a metabolic receptor primarily expressed in immune cells and has been implicated in inflammation, metabolic disorders, and cancer.[1] As an orphan GPCR, the full range of its endogenous ligands and physiological roles are still under active investigation.

This compound is a recently developed potent, selective, and orally active agonist of GPR84.[1][2] A significant characteristic of this compound is its strong bias towards the G-protein signaling pathway, with minimal to no recruitment of β-arrestin-2.[1] This biased agonism makes this compound a valuable tool for dissecting the distinct downstream effects of G-protein-mediated GPR84 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in relation to GPR84 activation and its pharmacokinetic properties.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell LineAssay TypeReference
EC50 (cAMP Inhibition) 0.0185 nMCHO-hGPR84Forskolin-induced cAMP production[1][2]
β-arrestin-2 Recruitment No detectable effect up to 80 µMNot specifiedβ-arrestin assay

Table 2: In Vitro ADME and In Vivo Pharmacokinetics of this compound in Mice

ParameterValueSpeciesNotesReference
t1/2 (Mouse Liver Microsomes) 104.7 minMouseIn vitro[1]
Clearance (CL) 13.2 µL/min/mgMouseIn vitro[1]
Cytotoxicity No signs up to 30 µMCHO-hGPR84 and CHO-K1 cells20h incubation[1]
Half-life (t1/2) 0.888 minMouse10 mg/kg oral administration[1]
Cmax 310 nMMouse10 mg/kg oral administration[1]
Mean Residence Time (MRT) 1.35 hMouse10 mg/kg oral administration[1]

GPR84 Signaling Pathway

Upon activation by an agonist like this compound, GPR84 primarily couples to the Gαi/o family of G-proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The strong G-protein signaling bias of this compound means that this pathway is preferentially activated, with negligible engagement of the β-arrestin pathway.

GPR84_Signaling_Pathway This compound This compound GPR84 GPR84 This compound->GPR84 binds Gai Gαi/o GPR84->Gai activates Gbg Gβγ AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP_Assay_Workflow A Seed CHO-hGPR84 cells in assay plate B Incubate for 24 hours A->B D Wash cells with PBS B->D C Prepare serial dilutions of this compound E Add this compound and Forskolin to cells C->E D->E F Incubate for 30 minutes E->F G Lyse cells and measure cAMP levels F->G H Analyze data and determine EC50 G->H bArrestin_Assay_Workflow A Plate GPR84/β-arrestin reporter cells B Incubate overnight A->B D Add compounds to cells B->D C Prepare dilutions of this compound and positive control C->D E Incubate for 60-90 minutes D->E F Add detection reagents E->F G Measure signal F->G H Analyze for dose-dependent response G->H

References

OX04529: A Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04529 is a highly potent and selective agonist for the G protein-coupled receptor 84 (GPR84), a receptor implicated in various inflammatory and metabolic diseases. As a small molecule with therapeutic potential, understanding its solubility and stability is critical for its development as a drug candidate. This technical guide provides an overview of the available information on the solubility and stability of this compound, details general experimental protocols for assessing these properties, and illustrates relevant biological and experimental workflows.

Core Data

Solubility and Stability Data

Quantitative solubility and stability data for this compound are not publicly available in the peer-reviewed literature, including the primary publication describing its synthesis and initial characterization. Typically, such data is generated during preclinical development and may be found in regulatory filings or proprietary databases. The tables below are structured to present this key information once it becomes available.

Table 1: Solubility of this compound

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL or µM)
Data not available

Table 2: Stability of this compound

ConditionTemperature (°C)MediumDuration% RemainingDegradants Identified
Data not available

Experimental Protocols

The following are detailed, generalized protocols for determining the kinetic and thermodynamic solubility, as well as the chemical stability of a compound like this compound.

Kinetic Solubility Assay

This assay measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Materials:

  • Test compound (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for spectrophotometric methods)

  • Automated liquid handler or multichannel pipettes

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Incubator/shaker

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

    • UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The solubility is determined by comparing the absorbance to a standard curve of the compound in a solvent where it is fully soluble.

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound in its solid form in a given solvent system, which is considered its "true" solubility.

Materials:

  • Solid test compound (this compound)

  • Selected aqueous buffers (e.g., PBS at various pH values)

  • Glass vials

  • Thermomixer or orbital shaker

  • Filtration device (e.g., 0.45 µm syringe filters)

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired buffer.

  • Equilibration: Seal the vials and agitate them in a thermomixer or shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Filtration: Carefully filter the supernatant to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method. The measured concentration represents the thermodynamic solubility.

Chemical Stability Assay in PBS

This assay evaluates the stability of a compound in a physiologically relevant buffer over time.

Materials:

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator

  • HPLC system with UV or MS detection

Procedure:

  • Solution Preparation: Prepare a solution of this compound in PBS at a known concentration (e.g., 10 µM).

  • Incubation: Aliquot the solution into multiple vials and incubate at a specific temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial from the incubator.

  • Analysis: Immediately analyze the sample by HPLC to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the initial concentration of this compound remaining versus time. This can be used to determine the half-life (t½) of the compound under these conditions.

Visualizations

Signaling Pathway

GPR84 is a Gαi-coupled receptor. Upon activation by an agonist like this compound, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 Gi Gαi Protein GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->GPR84 Binds & Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: GPR84 signaling pathway upon activation by this compound.

Experimental Workflows

Kinetic_Solubility_Workflow A Prepare 10 mM This compound in DMSO B Serial Dilution in DMSO A->B C Add to PBS (pH 7.4) in 96-well plate B->C D Incubate (1-2h) with shaking C->D E Measure Turbidity (Nephelometry) D->E F Determine Solubility Limit E->F

Caption: Workflow for the kinetic solubility assay.

Thermodynamic_Solubility_Workflow A Add excess solid This compound to buffer B Equilibrate (24-48h) with agitation A->B C Filter supernatant B->C D Quantify concentration by HPLC C->D E Determine Equilibrium Solubility D->E

Caption: Workflow for the thermodynamic solubility assay.

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of OX04529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04529 is a highly potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and has been implicated in inflammation, metabolic disorders, and cancer.[4][5] Activation of GPR84 is known to modulate immune responses, making it a potential therapeutic target. These application notes provide a detailed protocol for the in vivo evaluation of this compound in a preclinical cancer model, based on existing literature for GPR84 agonists.

GPR84 Signaling Pathway

GPR84 is a Gαi-coupled receptor. Upon activation by an agonist such as this compound, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream of G protein activation, GPR84 signaling can also involve the activation of the MAP kinase and PI3K-Akt pathways, which regulate cellular functions like cytokine production, migration, and survival.[5]

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 Gai Gαi GPR84->Gai activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces This compound This compound This compound->GPR84 binds Gai->AC PI3K_Akt PI3K/Akt Pathway Gai->PI3K_Akt activates MAPK MAPK Pathway Gai->MAPK activates Immune_Response Modulation of Immune Response cAMP->Immune_Response PI3K_Akt->Immune_Response MAPK->Immune_Response Experimental_Workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A MC38 Cell Culture B Cell Harvest & Viability Count A->B C Subcutaneous Injection of MC38 cells B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound or Vehicle Administration E->F G Continued Tumor Measurement & Body Weight Monitoring F->G H Euthanasia & Tumor Excision G->H At study endpoint I Tumor Weight Measurement & Tissue Processing H->I

References

Application Notes and Protocols for OX04529 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04529 is a potent and selective agonist of the G-protein coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells such as macrophages, neutrophils, and microglia. As a G-protein biased agonist, this compound preferentially activates G-protein signaling pathways, leading to the modulation of various cellular functions, including inflammatory responses, chemotaxis, and phagocytosis. These application notes provide detailed protocols and guidelines for the utilization of this compound in primary cell culture systems, a critical tool for preclinical research and drug development.

Mechanism of Action

This compound acts as a selective agonist at the GPR84 receptor. GPR84 is coupled to the Gi/o family of G-proteins. Upon activation by an agonist like this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade can influence downstream pathways, including the MAP kinase and PI3K-Akt pathways, ultimately modulating inflammatory gene expression and cellular functions.[1][2] this compound exhibits a high G-protein signaling bias, suggesting it has a greater potency for activating G-protein-dependent pathways over other potential signaling arms, such as β-arrestin recruitment.

Data Presentation

The following table summarizes the available quantitative data for GPR84 agonists. It is important to note that the EC50 value for this compound was determined in a recombinant cell line and may differ in primary cells. The data for 6-OAU, a surrogate GPR84 agonist, is provided as a reference for its effects in primary cells.

CompoundCell TypeAssayParameterValueReference
This compoundCHO-hGPR84 cellsFSK-induced cAMP productionEC5018.5 pMNot found in search results
6-OAUBone Marrow-Derived Macrophages (BMDMs)Phagocytosis AssayAgonist Concentration0.1 µM[3][4]
6-OAUHuman Polymorphonuclear Leukocytes (PMNs) and MacrophagesChemotaxis and Cytokine ProductionNot specifiedNot specified[2]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound through the GPR84 receptor.

OX04529_Signaling_Pathway This compound This compound GPR84 GPR84 This compound->GPR84 binds Gi_alpha Gαi GPR84->Gi_alpha activates MAPK MAPK Pathway GPR84->MAPK AC Adenylyl Cyclase Gi_alpha->AC inhibits G_beta_gamma Gβγ PI3K_Akt PI3K/Akt Pathway G_beta_gamma->PI3K_Akt cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) PI3K_Akt->Inflammatory_Response Phagocytosis Phagocytosis PI3K_Akt->Phagocytosis Chemotaxis Chemotaxis PI3K_Akt->Chemotaxis MAPK->Inflammatory_Response

Caption: this compound signaling through the GPR84 receptor.

Experimental Protocols

The following are generalized protocols for using this compound in primary cell cultures. Optimal conditions (e.g., cell density, this compound concentration, and incubation time) should be determined empirically for each specific cell type and experimental setup.

Protocol 1: Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • 6- to 10-week-old C57BL/6 mice

  • 70% ethanol

  • Sterile PBS

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L929-conditioned medium or recombinant M-CSF

  • This compound

  • Lipopolysaccharide (LPS)

Procedure:

  • Isolation of Bone Marrow Cells:

    • Euthanize mice according to approved institutional protocols.

    • Spray the hind legs with 70% ethanol.

    • Dissect the femurs and tibias and remove surrounding muscle tissue.

    • Cut the ends of the bones and flush the marrow with a syringe filled with DMEM.

    • Collect the bone marrow suspension in a sterile centrifuge tube.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.

  • Differentiation of Macrophages:

    • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or an appropriate concentration of M-CSF).

    • Incubate at 37°C in a 5% CO2 humidified incubator for 7 days. Change the medium on day 3.

    • On day 7, the adherent cells are differentiated BMDMs.

  • Treatment with this compound:

    • Plate the BMDMs at the desired density in a new culture plate.

    • Allow the cells to adhere for at least 24 hours.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute this compound to the desired final concentration in the culture medium. A starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments, based on data from the surrogate agonist 6-OAU.

    • Pre-treat the BMDMs with this compound for a specified period (e.g., overnight) before stimulation or functional assays.

  • Functional Assays (Example: Cytokine Production):

    • After pre-treatment with this compound, stimulate the BMDMs with an inflammatory agent such as LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).

    • Collect the cell culture supernatant to measure the levels of cytokines such as TNF-α and IL-6 using ELISA or other immunoassays.

Protocol 2: In Vitro Phagocytosis Assay with Primary Macrophages

Materials:

  • Differentiated primary macrophages (e.g., BMDMs)

  • This compound

  • Fluorescently labeled particles (e.g., zymosan, E. coli, or beads)

  • Phagocytosis buffer (e.g., HBSS)

  • Quenching solution (e.g., Trypan Blue)

Procedure:

  • Cell Preparation:

    • Plate differentiated macrophages in a multi-well plate and allow them to adhere.

    • Pre-treat the macrophages with this compound (e.g., 0.1 µM) or vehicle control overnight.

  • Phagocytosis:

    • Wash the cells with phagocytosis buffer.

    • Add the fluorescently labeled particles to the cells at a predetermined ratio.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

  • Quenching and Analysis:

    • Remove the non-ingested particles by washing the cells.

    • Add a quenching solution to extinguish the fluorescence of extracellular particles.

    • Analyze the phagocytic activity by measuring the intracellular fluorescence using a plate reader, flow cytometer, or fluorescence microscope.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of this compound on primary immune cells.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Functional Readouts Isolation Isolate Primary Cells (e.g., Bone Marrow) Differentiation Differentiate into Target Cell Type (e.g., Macrophages) Isolation->Differentiation Plating Plate Cells for Experiment Differentiation->Plating Pretreatment Pre-treat with this compound (or Vehicle Control) Plating->Pretreatment Stimulation Stimulate with Inflammatory Agent (optional) Pretreatment->Stimulation Phagocytosis_Assay Phagocytosis Assay Pretreatment->Phagocytosis_Assay Chemotaxis_Assay Chemotaxis Assay Pretreatment->Chemotaxis_Assay Cytokine_Analysis Cytokine Measurement (ELISA, CBA) Stimulation->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Stimulation->Signaling_Analysis

References

Application Notes and Protocols for Celecoxib in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celecoxib (B62257) is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3] By targeting COX-2, celecoxib effectively reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] These application notes provide detailed protocols for the use of celecoxib in common mouse models of inflammation, along with a summary of reported dosages and efficacy.

Mechanism of Action

The primary mechanism of action for celecoxib is the selective inhibition of the COX-2 enzyme.[1][2][3] COX-2 is responsible for converting arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins, including prostaglandin E2 (PGE2), which is a major contributor to inflammation and pain.[1][4] By inhibiting COX-2, celecoxib reduces the levels of these pro-inflammatory mediators.[1]

Recent studies have also suggested that celecoxib may have COX-2-independent anti-inflammatory and cytoprotective effects through the activation of the AMPK-CREB-Nrf2 signaling pathway, leading to the expression of antioxidant genes.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 PGE2 PGE2 Prostaglandin H2->PGE2 Inflammation Inflammation PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Figure 1: Simplified signaling pathway of Celecoxib's primary mechanism of action.

Data Presentation: Celecoxib Dosage and Efficacy in Mouse Models

The following table summarizes the dosages and observed efficacy of celecoxib in various mouse models of inflammation.

Mouse ModelDosageAdministration RouteKey FindingsReference
Antigen-Induced Arthritis (AiA) 30 mg/kg BW, twice dailyGavageSignificantly reduced knee joint swelling, rolling and adherent leukocytes.[6][7]
Monoiodoacetate (MIA)-Induced Osteoarthritis 3, 10, 30 mg/kgSystemicDose-dependently improved hindpaw withdrawal threshold and decreased rolling and adherent leukocytes.[8]
Tamoxifen-Induced Adenomyosis Not specifiedNot specifiedReduced the depth of endometrial infiltration and decreased COX-2 and VEGF expression.[9]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain 15 and 30 mg/kg, once dailyOralSynergistically reduced mechanical hyperalgesia and paw edema when combined with Shinbaro.[10][11][12][13]
Carrageenan-Induced Paw Edema (in rats) 0.3 - 30 mg/kgIntraperitoneal (IP)Dose-dependently reduced paw edema.[14][15]

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This model is widely used to assess acute inflammation.

Materials:

  • Male Wistar rats or mice (200-250 g)

  • Celecoxib

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or calipers

  • Syringes and needles for administration

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (e.g., vehicle control, celecoxib-treated groups at different doses, positive control).

  • Drug Administration: Administer celecoxib or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[14][15]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Induce Paw Edema Induce Paw Edema Drug Administration->Induce Paw Edema Measure Paw Volume Measure Paw Volume Induce Paw Edema->Measure Paw Volume Data Analysis Data Analysis Measure Paw Volume->Data Analysis End End Data Analysis->End

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to study chronic inflammation and associated pain.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • Celecoxib

  • Complete Freund's Adjuvant (CFA)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Von Frey filaments or electronic von Frey apparatus

  • Calipers

  • Syringes and needles for administration

Protocol:

  • Animal Acclimatization and Baseline Testing: Acclimatize mice and perform baseline behavioral tests (e.g., von Frey test for mechanical allodynia) before CFA injection.[10][11]

  • Grouping: Randomly assign mice to different treatment groups.

  • Induction of Inflammation: Inject 100 µL of CFA (diluted 1:1 in saline) intraplantarly into the right hind paw.[10][11][12][13]

  • Drug Administration: Begin daily oral administration of celecoxib or vehicle 30 minutes after the CFA injection and continue for the duration of the study (e.g., 7 days).[10][11][12][13]

  • Assessment of Pain and Inflammation:

    • Mechanical Hyperalgesia: Measure the paw withdrawal threshold using von Frey filaments at specified time points (e.g., days 1, 3, and 7 post-CFA injection).[10][11]

    • Paw Edema: Measure the thickness of the paw using calipers at the same time points.[10][11]

  • Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue and spinal cord for further analysis (e.g., histology, ELISA for inflammatory cytokines).[10][11]

  • Data Analysis: Analyze the changes in paw withdrawal threshold and paw volume over time between the different treatment groups.

Antigen-Induced Arthritis (AiA) Model

This model mimics aspects of rheumatoid arthritis.

Materials:

  • Female Balb/c mice

  • Celecoxib

  • Methylated Bovine Serum Albumin (mBSA)

  • Complete Freund's Adjuvant (CFA)

  • Phosphate Buffered Saline (PBS)

  • Calipers

  • Syringes and needles for administration

Protocol:

  • Immunization: On days -21 and -14, immunize mice with a subcutaneous injection of 100 µg of mBSA dissolved in saline and emulsified with CFA.[6]

  • Induction of Arthritis: On day 0, induce arthritis by injecting 100 µg of mBSA in saline into the left knee joint.[6]

  • Drug Administration: Begin administration of celecoxib (e.g., 30 mg/kg BW by gavage twice daily) or vehicle starting on day +7 and continue until the end of the experiment.[6]

  • Clinical Assessment: Measure the transverse diameter of the knee joint using a caliper to assess joint swelling at regular intervals.[6]

  • Microscopic and Histological Analysis: On day +14, perform intravital fluorescence microscopy on the synovial microcirculation of the knee joint to assess leukocyte-endothelial interactions. Subsequently, collect the knee joint for histological analysis.[6][7]

  • Data Analysis: Compare the changes in joint diameter, leukocyte rolling and adhesion, and histological scores between the treated and control groups.

References

Application Notes and Protocols for OX04529 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04529 is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells. As a Gαi/o-coupled receptor, GPR84 activation by agonists such as this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular processes, making this compound a valuable tool for research in inflammation, immunology, and metabolic diseases. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for in vitro and in vivo studies.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 331.72 g/mol [1][2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Suggested Stock Concentration 10 mM - 50 mM in DMSO
Storage of Solid Refer to Certificate of Analysis[1][2]
Storage of Stock Solution -20°C (short-term, ≤1 month) or -80°C (long-term, ≤6 months)

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution
  • Preparation: Before handling the compound, ensure you are wearing appropriate PPE. It is recommended to work in a chemical fume hood.

  • Weighing: Carefully weigh out 3.32 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentrations required for your experiments.

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

  • Labeling: Clearly label all aliquots with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

Calculation for Stock Solution Preparation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example for 1 mL of a 10 mM stock solution:

  • Molarity = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 331.72 g/mol

Mass (g) = 0.010 mol/L * 0.001 L * 331.72 g/mol = 0.0033172 g = 3.32 mg

Mandatory Visualization

GPR84 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of GPR84 by an agonist like this compound.

GPR84_Signaling GPR84 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) GPR84 GPR84 This compound->GPR84 Binds to Gi_alpha Gαi GPR84->Gi_alpha Activates G_beta_gamma Gβγ GPR84->G_beta_gamma Releases AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits Ca_Modulation Calcium Mobilization G_beta_gamma->Ca_Modulation Modulates ATP ATP cAMP cAMP ATP->cAMP Downstream Downstream Effectors cAMP->Downstream Modulates

Caption: GPR84 activation by this compound inhibits cAMP production.

Experimental Workflow for Stock Solution Preparation

The workflow for preparing the this compound stock solution is outlined in the diagram below.

Stock_Solution_Workflow This compound Stock Solution Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Particulates Present aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Completely Dissolved store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the compound or solvent vapors.

  • Handling DMSO: DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes. If contact occurs, wash the affected area thoroughly with water.

  • Disposal: Dispose of all waste materials, including empty vials and contaminated consumables, in accordance with local, state, and federal regulations for chemical waste.

  • Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, it is crucial to follow standard laboratory safety protocols for handling new chemical entities. Refer to the SDS for DMSO for detailed safety information regarding the solvent.

References

Application Notes: Measuring OX04529 Activity with a cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

OX04529 is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84)[1]. GPR84 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[2][3]. Therefore, a cAMP assay is a crucial method for characterizing the pharmacological activity of this compound. These application notes provide a comprehensive protocol for determining the potency and efficacy of this compound using a competitive immunoassay, such as the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Principle of the Assay

The HTRF cAMP assay is a competitive immunoassay that measures intracellular cAMP levels.[2][4] The assay is based on the competition between native cAMP produced by cells and a labeled cAMP conjugate (donor) for binding to a specific anti-cAMP antibody labeled with an acceptor[5]. When the donor and acceptor are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP will displace the labeled cAMP from the antibody, leading to a decrease in the FRET signal. This inverse relationship allows for the quantification of cAMP levels in the cell lysate.

Data Presentation

The potency of this compound is determined by its ability to inhibit the production of cAMP, typically stimulated by Forskolin (an activator of adenylyl cyclase). The half-maximal effective concentration (EC50) is a key parameter to quantify this activity.

CompoundTargetActionAssay ConditionEC50
This compoundGPR84AgonistInhibition of Forskolin-induced cAMP production0.0185 nM[1]

Experimental Protocols

This protocol describes the measurement of this compound-mediated inhibition of Forskolin-stimulated cAMP production in a cell line stably expressing human GPR84. A variety of commercially available cAMP assay kits can be used, including HTRF, FRET, and bioluminescent-based assays.[6][7]

Materials and Reagents

  • Cells stably expressing human GPR84 (e.g., CHO-K1 or HEK293)

  • Cell culture medium (e.g., Ham's F12)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin (FSK)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF cAMP Gi Detection Kit)[5]

  • White 384-well microplates

  • HTRF-compatible plate reader

Experimental Procedure

  • Cell Preparation:

    • Culture GPR84-expressing cells in the appropriate medium until they reach 80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., PBS with 1 mM IBMX) at a concentration of 300,000 cells/mL.[8]

    • Dispense 5 µL of the cell suspension (1500 cells/well) into a 384-well plate.[8]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a 10-point dose-response curve.

  • Assay Protocol:

    • Add 2.5 µL of the diluted this compound to the wells containing the cells.

    • Briefly incubate the plate at room temperature.

    • Prepare a solution of Forskolin in assay buffer. The final concentration of Forskolin should be at its EC80 (the concentration that gives 80% of the maximal cAMP response), which needs to be determined in a separate experiment.

    • Add 2.5 µL of the Forskolin solution to the wells.

    • Incubate the plate for 30 minutes to 1 hour at room temperature.[8][9][10]

  • cAMP Detection:

    • Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents.

    • Add 5 µL of the cAMP-d2 reagent (or equivalent donor) diluted in lysis buffer to each well.

    • Add 5 µL of the anti-cAMP Cryptate reagent (or equivalent acceptor) to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.[8]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the ratio of the two fluorescence signals and normalize the data.

    • Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

OX04529_Signaling_Pathway cluster_membrane Plasma Membrane GPR84 GPR84 Gi Gi Protein GPR84->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->GPR84 Binds Gi->AC Inhibits ATP ATP ATP->AC

Caption: Signaling pathway of this compound via the GPR84 receptor.

Experimental Workflow for cAMP Assay

cAMP_Assay_Workflow start Start cell_prep Prepare GPR84-expressing cells (1500 cells/well) start->cell_prep add_compound Add serial dilutions of this compound cell_prep->add_compound add_forskolin Add Forskolin (EC80) add_compound->add_forskolin incubate1 Incubate for 30-60 min at RT add_forskolin->incubate1 add_detection Add cAMP detection reagents (e.g., HTRF donor and acceptor) incubate1->add_detection incubate2 Incubate for 60 min at RT add_detection->incubate2 read_plate Read plate on HTRF reader incubate2->read_plate analyze Analyze data and calculate EC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the this compound cAMP assay.

References

Application Note & Protocol: OX04529-Mediated GPR84 Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Cell-Based Assay for the Quantification of cAMP Inhibition

Introduction

The G-protein coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and immunological responses. Modulating the activity of GPR84 presents a promising avenue for the development of novel therapeutics. OX04529 is a potent, selective, and orally active agonist of GPR84.[1] It demonstrates high efficacy in inhibiting forskolin (B1673556) (FSK)-induced cyclic adenosine (B11128) monophosphate (cAMP) production, with a reported EC50 value of 0.0185 nM.[1][2]

This document provides a detailed protocol for a cell-based assay to quantify the agonist activity of this compound on GPR84 by measuring the inhibition of cAMP production. The assay is designed for researchers, scientists, and drug development professionals engaged in the characterization of GPR84 agonists.

Assay Principle

This assay quantifies the activation of GPR84 by measuring the subsequent decrease in intracellular cAMP levels. GPR84 couples to the Gi/o family of G-proteins. Upon agonist binding, the Gi alpha subunit inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.

The experimental protocol first stimulates adenylyl cyclase using forskolin to artificially elevate intracellular cAMP levels. In the presence of a GPR84 agonist like this compound, the activated Gi pathway will counteract this stimulation, leading to a dose-dependent decrease in cAMP. The amount of cAMP produced is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) format.

Signaling Pathway

GPR84_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound GPR84 GPR84 Receptor This compound->GPR84 Binds Gi Gi Protein GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Activates

Caption: GPR84 signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed GPR84-expressing cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound incubate2 Incubate 30 min add_compound->incubate2 add_forskolin Add Forskolin to stimulate cAMP production incubate2->add_forskolin incubate3 Incubate 30 min add_forskolin->incubate3 lyse_cells Lyse cells and add cAMP detection reagents incubate3->lyse_cells incubate4 Incubate 60 min lyse_cells->incubate4 read_plate Read plate on compatible reader incubate4->read_plate analyze_data Analyze data and calculate EC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the this compound cAMP inhibition assay.

Materials and Reagents

ReagentSupplierCatalog Number
CHO-K1 cells stably expressing human GPR84Example SupplierXXXX
DMEM/F-12 MediumThermo Fisher11320033
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
0.25% Trypsin-EDTAThermo Fisher25200056
White, solid-bottom 96-well platesCorning3917
This compoundMedchemExpressHY-151804
ForskolinSigma-AldrichF6886
DMSOSigma-AldrichD2650
cAMP Assay Kit (e.g., HTRF)Cisbio62AM4PEB
Plate reader compatible with HTRFExample SupplierXXXX

Experimental Protocol

1. Cell Culture and Seeding a. Culture GPR84-expressing CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a concentration of 2.5 x 10^5 cells/mL. c. Dispense 20 µL of the cell suspension (5,000 cells) into each well of a white, solid-bottom 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Preparation and Addition a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in assay buffer to generate a dose-response curve (e.g., from 1 µM to 0.1 pM). c. Add 10 µL of each this compound dilution or vehicle (DMSO) to the respective wells. d. Incubate for 30 minutes at room temperature.

3. Stimulation and Lysis a. Prepare a working solution of forskolin in assay buffer to a final concentration that elicits ~80% of the maximal cAMP response (typically 1-10 µM, to be optimized). b. Add 10 µL of the forskolin working solution to all wells except the negative control (basal) wells. c. Incubate for 30 minutes at room temperature. d. Lyse the cells by adding 10 µL of the lysis buffer provided with the cAMP assay kit to each well.

4. cAMP Detection a. Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents to each well. b. Incubate the plate for 60 minutes at room temperature, protected from light. c. Read the plate on a compatible plate reader (e.g., HTRF-compatible reader with appropriate excitation and emission wavelengths).

Data Analysis and Presentation

  • Calculate Signal Ratios: For HTRF assays, calculate the ratio of the emission at 665 nm to the emission at 620 nm and multiply by 10,000.

  • Normalize Data: Normalize the data by setting the signal from the vehicle-treated, forskolin-stimulated wells as 100% and the signal from the basal (no forskolin) wells as 0%.

  • Generate Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.

  • Calculate EC50: Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces a 50% inhibition of the forskolin-induced cAMP production.

Table 1: Hypothetical Dose-Response Data for this compound

This compound Conc. (nM)Log [this compound]% Inhibition of cAMP
10.0000-8.0098.5
1.0000-9.0095.2
0.1000-10.0085.1
0.0100-11.0048.3
0.0010-12.0012.6
0.0001-13.002.1

Table 2: Summary of this compound Potency

CompoundTargetAssay TypeEC50 (nM)
This compoundGPR84cAMP Inhibition~0.0185[1]

Compound Screening and Characterization Workflow

Logical_Workflow start Start: Compound Library primary_screen Primary Screen: cAMP Inhibition Assay start->primary_screen is_hit Potency > Threshold? primary_screen->is_hit discard Discard Compound is_hit->discard No hit_confirmation Hit Confirmation: Re-test and EC50 Determination is_hit->hit_confirmation Yes secondary_assays Secondary Assays hit_confirmation->secondary_assays selectivity Selectivity Profiling (vs. other GPCRs) secondary_assays->selectivity downstream Downstream Functional Assays (e.g., chemotaxis, cytokine release) secondary_assays->downstream lead_candidate Lead Candidate selectivity->lead_candidate downstream->lead_candidate

Caption: Logical workflow for GPR84 agonist screening.

References

Application Notes and Protocols for Measuring OX04529 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04529 is a potent, selective, and orally bioavailable agonist for the G-protein coupled receptor 84 (GPR84).[1] GPR84 is primarily expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is associated with inflammatory and immune responses.[2][3] this compound exhibits a strong signaling bias towards the G-protein pathway (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Notably, it demonstrates negligible recruitment of β-arrestin, suggesting a potential for targeted therapeutic effects with a reduced side-effect profile.[1][4]

The activation of GPR84 by agonists has been shown to enhance immune cell functions such as phagocytosis and chemotaxis, making this compound a valuable tool for investigating the role of GPR84 in various physiological and pathological processes, including inflammation, fibrosis, and metabolic diseases.[5][6] These application notes provide detailed protocols for measuring the in vitro and in vivo efficacy of this compound, focusing on its primary mechanism of action and key functional consequences.

Mechanism of Action: GPR84 Signaling Pathway

This compound acts as an agonist at the GPR84 receptor, which is coupled to the inhibitory G-protein, Gαi. Upon binding of this compound, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Downstream of Gαi activation, other signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, can also be initiated, leading to the modulation of various cellular functions.

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR84 GPR84 This compound->GPR84 Binds Gai Gαi GPR84->Gai Activates ERK ERK GPR84->ERK Activates Gbg Gβγ AC Adenylyl Cyclase (AC) Gai->AC Inhibits PI3K PI3K Gbg->PI3K Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Functional_Outcomes Functional Outcomes (Phagocytosis, Chemotaxis, Cytokine Release) Akt->Functional_Outcomes ERK->Functional_Outcomes NFkB->Functional_Outcomes

Caption: GPR84 Signaling Pathway Activated by this compound.

Quantitative Data Summary

The efficacy of this compound and related GPR84 agonists can be quantified across various in vitro assays. The following tables summarize key potency and efficacy data.

Table 1: In Vitro Potency of this compound in cAMP Inhibition Assay

CompoundCell LineAssay PrincipleEC₅₀ (nM)Reference
This compoundCHO-hGPR84Inhibition of Forskolin-induced cAMP0.0185[1]

Table 2: Efficacy of GPR84 Agonists in Functional Assays

CompoundAssay TypeCell TypeEndpoint MeasuredResultReference
6-OAUPhagocytosisMurine BMDMsEngulfment of opsonized/unopsonized targetsEnhanced phagocytosis[2][3]
DL-175PhagocytosisHuman U937 MacrophagesEngulfment of targetsEnhanced phagocytosis[7][8]
6-OAUChemotaxisHuman U937 MacrophagesCell migration towards agonistInduced significant migration[7]
DL-175ChemotaxisHuman U937 MacrophagesCell migration towards agonistFailed to induce significant migration[7][8]

Note: Quantitative data for this compound in phagocytosis and chemotaxis assays are not yet publicly available. Data for the structurally related G-protein biased agonist DL-175 and the standard agonist 6-OAU are provided for comparison.

Experimental Protocols: In Vitro Efficacy

Protocol 1: Forskolin-Induced cAMP Inhibition Assay (HTRF)

This protocol measures the primary efficacy of this compound by quantifying its ability to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing GPR84.

cAMP_Workflow A 1. Cell Plating (CHO-hGPR84 cells) B 2. Compound Addition (Serial dilutions of this compound) A->B C 3. Forskolin (B1673556) Stimulation (To induce cAMP production) B->C D 4. Lysis & HTRF Reagent Addition (Anti-cAMP Cryptate & d2-cAMP) C->D E 5. Incubation (Allow competition) D->E F 6. Plate Reading (HTRF Reader at 665/620 nm) E->F G 7. Data Analysis (Calculate EC₅₀) F->G

Caption: Workflow for the HTRF cAMP Inhibition Assay.

Materials:

  • CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84)

  • Assay Buffer (e.g., PBS containing a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • This compound

  • Forskolin

  • HTRF cAMP Assay Kit (e.g., Cisbio cAMP Dynamic 2)

  • 384-well white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture CHO-hGPR84 cells to ~80-90% confluency.

    • Harvest cells and resuspend them in assay buffer at a predetermined density (e.g., 300,000 cells/mL).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (1,500 cells/well).

  • Compound Addition:

    • Prepare a serial dilution series of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer to a 4X final concentration.

    • Add 2.5 µL of the diluted this compound solution to the appropriate wells.

    • For control wells, add 2.5 µL of assay buffer with the corresponding vehicle concentration.

    • Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation:

    • Prepare a 4X solution of forskolin in assay buffer. The final concentration should be at its EC₈₀, determined in prior experiments, to ensure a robust signal window.

    • Add 2.5 µL of the forskolin solution to all wells (except for basal cAMP control wells).

    • Incubate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate reagents in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP Cryptate solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the 665/620 nm ratio for each well. The signal is inversely proportional to the intracellular cAMP concentration.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Macrophage Phagocytosis Assay (Flow Cytometry)

This protocol assesses the functional efficacy of this compound by measuring its ability to enhance the phagocytic capacity of macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or U937) or primary bone marrow-derived macrophages (BMDMs)

  • Target cells (e.g., a cancer cell line like Jurkat) or fluorescent beads

  • Fluorescent dyes (e.g., CFSE for target cells, and a viability dye)

  • PMA (for THP-1 differentiation)

  • This compound

  • Flow cytometer

Procedure:

  • Preparation of Macrophages:

    • For THP-1 cells: Seed cells in a 6-well plate and treat with PMA (e.g., 100 ng/mL) for 48 hours to differentiate them into macrophage-like cells. Replace with fresh media and rest for 24 hours.

    • For BMDMs: Isolate bone marrow from mice and culture in media containing M-CSF (e.g., 50 ng/mL) for 7 days to differentiate into mature macrophages.

  • Preparation of Target Particles:

    • Label target cells (e.g., Jurkat cells) with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for their detection by flow cytometry.

    • Alternatively, use commercially available fluorescently labeled zymosan particles or latex beads.

  • Phagocytosis Assay:

    • Harvest the differentiated macrophages and seed them into a 24-well plate. Allow them to adhere.

    • Pre-treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours.

    • Add the fluorescently labeled target particles to the macrophage culture at a specific effector-to-target ratio (e.g., 1:5).

    • Co-incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.

  • Sample Preparation for Flow Cytometry:

    • Gently wash the wells with cold PBS to remove non-engulfed target particles.

    • Detach the macrophages using a non-enzymatic cell dissociation solution.

    • To distinguish between internalized and surface-bound targets, add a quenching agent like trypan blue or an antibody against the target's fluorescent label to the cell suspension just before analysis.

    • Stain cells with a viability dye to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the live, single-cell macrophage population.

    • Quantify the percentage of macrophages that are positive for the target's fluorescent signal (e.g., CFSE-positive), which represents the phagocytic efficiency.

    • The mean fluorescence intensity (MFI) of the positive population can also be measured as an indicator of the number of particles engulfed per macrophage.

    • Compare the results from this compound-treated groups to the vehicle control.

Experimental Protocols: In Vivo Efficacy

Protocol 3: Murine Model of Peritonitis (Inflammation)

This protocol evaluates the pro-inflammatory potential of this compound in vivo by measuring immune cell recruitment to the peritoneal cavity.

Materials:

  • C57BL/6 mice

  • Thioglycollate broth (4%)

  • This compound formulated for oral or intraperitoneal administration

  • PBS, EDTA

  • FACS antibodies (e.g., for neutrophils, macrophages)

  • Flow cytometer

Procedure:

  • Induction of Peritonitis:

    • Administer 1 mL of 4% thioglycollate broth via intraperitoneal (i.p.) injection to each mouse to induce a sterile inflammatory response.

  • Compound Administration:

    • Administer this compound or vehicle control to different groups of mice at a predetermined time point relative to thioglycollate injection (e.g., 1 hour before or concurrently). Dosing can be via oral gavage or i.p. injection. The dose and frequency should be based on prior pharmacokinetic studies.

  • Peritoneal Lavage:

    • At a specific time point after induction (e.g., 4 or 24 hours), euthanize the mice.

    • Collect the peritoneal exudate cells by performing a peritoneal lavage with 5-10 mL of cold PBS containing 2 mM EDTA.

  • Cell Counting and Analysis:

    • Count the total number of cells in the lavage fluid using a hemocytometer.

    • Prepare cells for flow cytometry by staining with a panel of antibodies to identify different immune cell populations (e.g., Ly6G for neutrophils, F4/80 for macrophages).

    • Acquire data on a flow cytometer and quantify the absolute number and percentage of recruited neutrophils and macrophages.

  • Data Analysis:

    • Compare the number of recruited immune cells in the this compound-treated groups to the vehicle-treated group to determine the effect of the compound on inflammatory cell infiltration.

Protocol 4: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol can be adapted to assess the potential role of this compound in modulating fibrotic processes, as GPR84 has been implicated in fibrosis.[5]

Materials:

Procedure:

  • Induction of Fibrosis:

    • Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline to induce lung injury and subsequent fibrosis. Control animals receive saline only.

  • Compound Administration:

    • Begin administration of this compound or vehicle control on the day of bleomycin instillation (prophylactic regimen) or several days after (therapeutic regimen). Dosing is typically performed daily via oral gavage.

  • Endpoint Analysis (Day 14 or 21):

    • Euthanize mice and harvest the lungs.

    • Histology: Perfuse the lungs and fix one lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method (e.g., Ashcroft score).

    • Collagen Content: Homogenize the remaining lung tissue and measure the total collagen content using a hydroxyproline assay, as hydroxyproline is a major component of collagen.

  • Data Analysis:

    • Compare the fibrosis scores and hydroxyproline content between the vehicle-treated and this compound-treated groups to evaluate the compound's effect on the development of pulmonary fibrosis.

These protocols provide a comprehensive framework for evaluating the efficacy of this compound, from its primary molecular mechanism to its functional consequences in both in vitro and in vivo settings. Proper optimization of cell numbers, compound concentrations, and incubation times is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for Flow Cytometry Analysis with OX04529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04529 is a potent and selective agonist for the G-protein coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells such as macrophages, neutrophils, and microglia.[1][2] GPR84 activation is associated with pro-inflammatory responses, making it a target of interest in various pathological conditions.[3] Upon agonist binding, GPR84 couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR84 activation triggers downstream signaling cascades, including the phosphorylation of Akt, ERK, and NF-κB, and can modulate immune cell functions like phagocytosis and chemotaxis.[4][5]

Flow cytometry is a powerful technique for the single-cell analysis of these cellular responses to this compound.[3] It allows for the quantitative measurement of intracellular signaling events (phospho-flow), changes in cell surface marker expression (immunophenotyping), and functional outcomes in heterogeneous cell populations. These application notes provide detailed protocols for utilizing flow cytometry to characterize the effects of this compound on immune cells.

Signaling Pathway of this compound through GPR84

The binding of this compound to GPR84 initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the inhibitory G-protein, Gαi, which in turn inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. Additionally, GPR84 activation can stimulate other important signaling pathways that regulate inflammation and cell function.

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR84 GPR84 This compound->GPR84 Binds to Gai Gαi GPR84->Gai Activates Other_Pathways Other Signaling Pathways GPR84->Other_Pathways Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP ↓ AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pAkt p-Akt ↑ Other_Pathways->pAkt pERK p-ERK ↑ Other_Pathways->pERK pNFkB p-NF-κB ↑ Other_Pathways->pNFkB Inflammation Pro-inflammatory Response pAkt->Inflammation pERK->Inflammation pNFkB->Inflammation

GPR84 signaling cascade upon this compound binding.

Application 1: Phospho-Flow Cytometry to Analyze GPR84 Signaling

Phospho-flow cytometry allows for the quantitative measurement of protein phosphorylation at the single-cell level, providing insights into the activation state of signaling pathways.[6][7] This protocol details the analysis of Akt, ERK, and NF-κB p65 phosphorylation in immune cells, such as the human monocytic cell line THP-1, in response to this compound.

Experimental Workflow for Phospho-Flow Cytometry

Phospho_Flow_Workflow start Start: Culture THP-1 cells stimulate Stimulate with this compound (Dose-response & Time-course) start->stimulate fix Fix with Formaldehyde stimulate->fix permeabilize Permeabilize with Methanol fix->permeabilize stain Stain with Phospho-specific and Cell Surface Antibodies permeabilize->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data: Gate on single cells, then on cell population. Quantify Median Fluorescence Intensity (MFI). acquire->analyze end End: Quantitative Signaling Data analyze->end

References

Troubleshooting & Optimization

troubleshooting OX04529 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with OX04529.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent, selective, and orally active agonist for the G protein-coupled receptor 84 (GPR84)[1][2]. It has demonstrated high potency in inhibiting forskolin-induced cAMP production, with an EC50 of 0.0185 nM[1][2][3]. Its chemical formula is C15H13ClF3NO2 and its molecular weight is 331.72 g/mol [3].

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

While specific solubility data for this compound in various solvents is not extensively published, general guidelines for small molecules with similar characteristics can be followed. For initial stock solutions, organic solvents are typically recommended. For aqueous buffers used in biological assays, it is crucial to minimize the final concentration of the organic solvent to avoid toxicity and off-target effects.

Q3: My this compound precipitates when I dilute my stock solution into an aqueous buffer. How can I prevent this?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs when the compound, highly soluble in an organic solvent, is introduced into an aqueous environment where its solubility is much lower. The following strategies can help prevent this:

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations[4].

  • Use a lower concentration stock solution: Preparing a more dilute stock solution in the organic solvent can reduce the degree of supersaturation upon dilution.

  • Employ a stepwise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Consider co-solvents: In some cases, the addition of a small, biologically compatible co-solvent to the final aqueous buffer can improve the solubility of the compound.

Q4: Can I use heating or sonication to dissolve this compound?

Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound.

  • Gentle Warming: Warming the solution to 37°C can increase the solubility of many compounds. However, prolonged exposure to heat can degrade some molecules, so this should be done cautiously.

  • Sonication: A brief period of sonication in a water bath can help to break down compound aggregates and facilitate dissolution[4].

Always visually inspect the solution after these treatments to ensure the compound has fully dissolved and has not precipitated out upon returning to room temperature.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting solubility issues with this compound.

Table 1: Solvent Selection for this compound
SolventTypeRecommended UseConsiderations
DMSO OrganicPrimary solvent for creating high-concentration stock solutions.Ensure the final concentration in assays is low (typically <0.5%) to avoid solvent-induced artifacts.
Ethanol OrganicAlternative to DMSO for stock solutions.May be more suitable for certain cell types, but can also have biological effects at higher concentrations.
Aqueous Buffers (PBS, Media) AqueousFinal dilution for in vitro and in vivo experiments.The solubility of this compound in purely aqueous solutions is expected to be low.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO:

    • Volume (µL) = (Mass (mg) / 331.72 g/mol ) * 100,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.

  • Assisted Dissolution (Optional):

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes[4].

    • Gentle Warming: Gently warm the solution to 37°C for a short period[4].

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO intermediate to your pre-warmed (if necessary) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around[4].

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation[4].

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤0.1%).

Visualizations

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR84 GPR84 Gi Gi GPR84->Gi Activation AC Adenylate Cyclase (AC) Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP This compound This compound This compound->GPR84 Agonist Binding PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: GPR84 signaling pathway activated by this compound.

experimental_workflow start Start: Obtain this compound weigh 1. Weigh Compound start->weigh calculate 2. Calculate Solvent Volume weigh->calculate add_dmso 3. Add DMSO calculate->add_dmso mix 4. Vortex add_dmso->mix check_solubility 5. Check for Complete Dissolution mix->check_solubility assist 6. Apply Sonication / Gentle Warming check_solubility->assist No stock_ready 7. Stock Solution Ready check_solubility->stock_ready Yes assist->mix prepare_dilutions 8. Prepare Working Dilutions stock_ready->prepare_dilutions end End: Use in Experiment prepare_dilutions->end

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Issue: this compound Solubility Problem is_stock Is it a stock solution issue? start->is_stock is_dilution Is it a dilution issue? is_stock->is_dilution No stock_solutions Troubleshoot Stock Solution is_stock->stock_solutions Yes dilution_solutions Troubleshoot Dilution is_dilution->dilution_solutions Yes assist_dissolution Use Sonication / Gentle Warming stock_solutions->assist_dissolution check_solvent Verify Solvent Purity stock_solutions->check_solvent slow_addition Add Stock Slowly to Buffer dilution_solutions->slow_addition stepwise_dilution Perform Stepwise Dilutions dilution_solutions->stepwise_dilution lower_stock Use a Lower Stock Concentration dilution_solutions->lower_stock

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing OX04529 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OX04529, a potent and selective GPR84 agonist, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful optimization of this compound concentration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2] Its primary mechanism of action is to activate GPR84, which is a Gi/o-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] this compound is noted for its high potency, with an EC50 of 0.0185 nM for the inhibition of forskolin-induced cAMP production.[1]

Q2: What is the recommended starting concentration range for this compound in cell assays?

A2: Given its high potency, it is recommended to start with a wide range of concentrations in a dose-response experiment. A starting point could be from 0.001 nM to 100 nM. However, the optimal concentration will be cell-type and assay-dependent. For initial experiments, a logarithmic dilution series is advised.

Q3: Is this compound cytotoxic?

A3: Based on available data, this compound has not shown signs of cytotoxicity. In studies using CHO-hGPR84 and CHO-K1 cells, no cytotoxicity was observed at concentrations up to 30 µM after 20 hours of incubation. However, it is always recommended to perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) with your specific cell line to determine the non-toxic concentration range under your experimental conditions.

Q4: How should I prepare and store this compound for cell-based assays?

A4: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For cell-based assays, the stock solution should be serially diluted in your cell culture medium to the desired final concentrations. It is important to ensure that the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Troubleshooting Guides

Here are some common issues encountered when working with this compound and how to resolve them.

Problem Possible Cause Suggested Solution
No observable effect of this compound Suboptimal Concentration: The concentration of this compound may be too low or too high, leading to a lack of response or receptor desensitization.Perform a dose-response experiment with a wide range of concentrations (e.g., 0.001 nM to 1 µM) to determine the optimal effective concentration for your specific cell line and assay.
Low GPR84 Expression: The cell line you are using may not express GPR84 or expresses it at very low levels.Verify GPR84 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express GPR84 (e.g., macrophages, neutrophils) or a GPR84-overexpressing cell line.
Incorrect Assay Conditions: The assay parameters (e.g., incubation time, cell density) may not be optimal for detecting the GPR84-mediated response.Optimize assay conditions. For cAMP assays, ensure you are stimulating with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibitory effect of this compound.
Compound Instability: this compound may have degraded due to improper storage or handling.Ensure the stock solution is stored correctly at low temperatures and protected from light. Prepare fresh dilutions for each experiment.
High background or non-specific effects High DMSO Concentration: The final concentration of the solvent (DMSO) in the assay may be too high, causing cellular stress or other non-specific effects.Ensure the final DMSO concentration is below the tolerance level of your cells (typically ≤ 0.1%). Include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Off-target Effects: Although this compound is selective, at very high concentrations, off-target effects can occur.Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Inconsistent results between experiments Variable Cell Conditions: Differences in cell passage number, confluency, or health can lead to variability in the response.Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency for all experiments.
Pipetting Errors: Inaccurate dilutions or pipetting can lead to significant variations in the final compound concentration.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the diluted compound to add to replicate wells.

Quantitative Data Summary

Parameter Value Cell Line Assay
EC50 (cAMP Inhibition) 0.0185 nMCHO-hGPR84FSK-induced cAMP production
Cytotoxicity (No-Observed-Adverse-Effect Level) ≤ 30 µMCHO-hGPR84, CHO-K1Cell Viability (20h incubation)

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is to determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cells of interest

  • This compound

  • DMSO

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 100 µM) and include a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

cAMP Measurement Assay

This protocol is to measure the inhibitory effect of this compound on intracellular cAMP levels.

Materials:

  • Cells expressing GPR84

  • This compound

  • Forskolin (or another adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium

  • 96-well or 384-well assay plates

Procedure:

  • Seed GPR84-expressing cells into an appropriate assay plate and culture overnight.

  • Prepare dilutions of this compound in assay buffer.

  • Pre-treat the cells with different concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin (the concentration should be optimized to induce a submaximal cAMP response).

  • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC50 value for this compound-mediated inhibition of cAMP production.

Visualizations

GPR84 Signaling Pathway

GPR84_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR84 GPR84 This compound->GPR84 Binds and Activates Gi_protein Gi/o Protein GPR84->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_release Ca²⁺ Release (from ER) Gi_protein->Ca_release May induce cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects, chemotaxis) PKA->Cellular_Response Ca_release->Cellular_Response Experimental_Workflow start Start: Define Cell Line and Assay dose_response Perform Dose-Response Viability Assay (e.g., MTT) Determine Non-Toxic Concentration Range start->dose_response functional_assay Perform Functional Dose-Response Assay (e.g., cAMP, Calcium Mobilization) dose_response->functional_assay analyze_data Analyze Data and Determine EC50/IC50 functional_assay->analyze_data optimal_conc Select Optimal Concentration for Further Experiments analyze_data->optimal_conc troubleshoot Troubleshoot if No Optimal Range is Found analyze_data->troubleshoot Inconclusive troubleshoot->start Re-evaluate Troubleshooting_Logic start Problem: No/Low Response to this compound check_conc Is the concentration range appropriate? start->check_conc check_gpr84 Does the cell line express GPR84? check_conc->check_gpr84 Yes solution_conc Solution: Perform a wide dose-response experiment. check_conc->solution_conc No check_assay Are assay conditions optimal? check_gpr84->check_assay Yes solution_gpr84 Solution: Validate GPR84 expression or use a different cell line. check_gpr84->solution_gpr84 No check_compound Is the compound stock viable? check_assay->check_compound Yes solution_assay Solution: Optimize incubation times, cell density, and controls. check_assay->solution_assay No solution_compound Solution: Prepare fresh stock and dilutions. check_compound->solution_compound No end Problem Resolved check_compound->end Yes solution_conc->start Re-test solution_gpr84->start Re-test solution_assay->start Re-test solution_compound->start Re-test

References

preventing OX04529 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of OX04529, a potent and selective GPR84 agonist. The information provided here is intended to help users prevent degradation of the compound and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a highly potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 84 (GPR84).[1][2] It exhibits a strong bias towards the G-protein signaling pathway, making it a valuable tool for studying the physiological and pathological roles of GPR84.[1][2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by activating GPR84, which is a Gi/o-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][4][5] The compound has been shown to be a potent inhibitor of forskolin-induced cAMP production.[1][2]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For optimal stability, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at room temperature in the continental US, though this may vary in other locations.[1] Once reconstituted in a solvent, it is advisable to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for the most specific storage recommendations.[1]

Q4: In which solvents is this compound soluble?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results Degradation of this compound in solution. The 1,3,4-oxadiazole (B1194373) core of this compound may be susceptible to hydrolysis, particularly under basic conditions.- Prepare fresh solutions of this compound for each experiment.- Avoid storing the compound in basic aqueous solutions (pH > 7.5).- Aliquot stock solutions to minimize freeze-thaw cycles.
Improper storage. Exposure to heat, humidity, or light can lead to degradation.- Store solid compound at -20°C.- Store stock solutions at -80°C.- Protect solutions from light.
Precipitation of the compound in aqueous media Low aqueous solubility. this compound may have limited solubility in aqueous buffers, especially at high concentrations.- Prepare a high-concentration stock solution in DMSO.- Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent effects.- Perform a solubility test in your specific experimental medium before conducting the main experiment.
Unexpected off-target effects High concentration of the compound. At high concentrations, the selectivity of the compound may decrease.- Perform a dose-response curve to determine the optimal concentration range.- Use the lowest effective concentration to minimize the risk of off-target effects.
Inconsistent results between different cell lines or models Varied expression levels of GPR84. The response to this compound will depend on the expression level of its target receptor, GPR84.- Confirm GPR84 expression in your experimental system using techniques such as qPCR or western blotting.- Consider using a cell line with confirmed high expression of GPR84 as a positive control.

Data on Potential Degradation of the 1,3,4-Oxadiazole Scaffold

While specific degradation data for this compound is not publicly available, forced degradation studies on a similar 1,3,4-oxadiazole derivative provide insights into its potential stability profile.[6][7]

Stress Condition Duration Temperature Degradation (%)
Thermal 24 hours60°C47.58
Humidity 7 daysRoom Temperature56.28
Acidic (0.1 N HCl) 5 hoursRoom Temperature29.36
Basic (0.1 N NaOH) 5 hoursRoom Temperature65.28
Oxidative (3% H₂O₂) 24 hoursRoom Temperature41.58

Data adapted from a study on a 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine.[6][7] This table suggests that the 1,3,4-oxadiazole scaffold is most susceptible to degradation under basic and humid conditions.

Experimental Protocols

In Vitro GPR84 Activation Assay (cAMP Measurement)

This protocol is adapted from studies on GPR84 agonists and is suitable for use with this compound.[8]

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing human GPR84 in a suitable growth medium.

    • Plate the cells in a 96-well plate at a density of 15,000 cells per well.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in a suitable assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells and wash with PBS.

    • Add the diluted this compound or vehicle control to the cells.

    • Simultaneously, add 25 µM forskolin (B1673556) to all wells to stimulate cAMP production.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-induced cAMP production for each concentration of this compound.

    • Plot the data and determine the EC₅₀ value.

Visualizations

GPR84 Signaling Pathway

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR84 GPR84 This compound->GPR84 Binds Gi Gi Protein GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA PKA cAMP->PKA Activates

Caption: GPR84 signaling pathway activated by this compound.

Experimental Workflow for Preventing this compound Degradation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting A Store solid this compound at -20°C B Prepare fresh stock solution in DMSO A->B C Aliquot and store at -80°C B->C D Thaw one aliquot on ice C->D E Dilute to working concentration in pre-chilled buffer D->E F Perform experiment immediately E->F G Analyze results F->G H Inconsistent results? Check for degradation G->H I Review handling and storage protocols H->I I->A

Caption: Recommended workflow to minimize this compound degradation.

References

OX04529 off-target effects in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Based on currently available public information, OX04529 is described as a highly potent and selective agonist for the G-protein coupled receptor 84 (GPR84).[1][2] Published research and supplier information emphasize its selectivity, and at present, there is no specific data available in the public domain detailing off-target effects of this compound in vitro. One related compound, DL-175, was shown to have no significant activity on a panel of 168 other GPCRs, suggesting a high degree of selectivity for this class of molecules.[2]

This technical support center, therefore, provides general guidance and troubleshooting for researchers working with potent and selective GPCR agonists like this compound in vitro, with a focus on addressing issues that could be misinterpreted as off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a potent and selective agonist for GPR84.[1][2] It acts by inhibiting forskolin (B1673556) (FSK)-induced cyclic adenosine (B11128) monophosphate (cAMP) production.[1][2] This indicates that it signals through the Gαi/o pathway, which is inhibitory to adenylyl cyclase.

Q2: Are there any known off-target effects for this compound?

A2: Currently, there is no publicly available data detailing specific off-target effects of this compound. It is described as a "selective" agonist.[1][2] However, it is good laboratory practice to independently verify the selectivity of any compound in your specific experimental system.

Q3: My cells are showing unexpected responses after treatment with this compound. Could this be due to off-target effects?

A3: While off-target effects are a possibility with any small molecule, unexpected cellular responses could also arise from other factors. These can include:

  • High concentration of the agonist: Even highly selective compounds can exhibit off-target activity at concentrations significantly above their EC50.

  • Cell line-specific expression of receptors: Your cell line may express low levels of other receptors that are not commonly screened against but may interact with the compound.

  • Experimental artifacts: Issues with reagents, cell health, or assay conditions can lead to unexpected results.

We recommend a systematic troubleshooting approach to determine the cause of the unexpected response.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected results when working with this compound or other potent GPCR agonists in vitro.

Issue 1: Inconsistent or No Dose-Response

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Incorrect Concentration Verify all calculations and dilutions. Perform a serial dilution series to ensure accuracy.
Low GPR84 Expression Confirm GPR84 expression in your cell line using qPCR, western blot, or flow cytometry.
Poor Cell Health Monitor cell viability and morphology. Ensure cells are not overgrown or stressed.
Assay Interference Run appropriate controls, including vehicle-only and positive controls (if available), to rule out assay artifacts.
Issue 2: Unexpected Cellular Phenotype (e.g., cytotoxicity, morphological changes)

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
High Compound Concentration Perform a dose-response experiment to determine if the phenotype is concentration-dependent. Use concentrations at or near the reported EC50 for GPR84 activation.
Solvent Toxicity Test the effect of the vehicle (e.g., DMSO) alone on your cells at the same concentration used for this compound.
Contamination Check for mycoplasma or bacterial contamination in your cell cultures.
Potential Off-Target Effect If other causes are ruled out, consider performing a broad-spectrum kinase or receptor screen to identify potential off-target interactions.

Experimental Protocols

General Protocol for In Vitro GPR84 Activation Assay (cAMP Measurement)

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.

  • Cell Culture:

    • Culture CHO-hGPR84 cells (or your cell line of interest) in appropriate media.

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a dose-response curve.

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Add the diluted this compound or vehicle control to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add a known concentration of forskolin (e.g., 10 µM) to all wells except the negative control to stimulate cAMP production.

    • Incubate for a further 15-30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Normalize the data to the forskolin-only control.

    • Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Visualizations

GPR84_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Effects This compound This compound GPR84 GPR84 This compound->GPR84 Binds to G_protein Gαi/o βγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Modulation of Cellular Processes cAMP->Downstream

Caption: GPR84 signaling pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected In Vitro Result with this compound Check_Concentration Verify Compound Concentration and Stability Start->Check_Concentration Is_Issue_Resolved1 Issue Resolved? Check_Concentration->Is_Issue_Resolved1 Check_Cell_Health Assess Cell Viability and GPR84 Expression Is_Issue_Resolved2 Issue Resolved? Check_Cell_Health->Is_Issue_Resolved2 Check_Assay_Controls Review Assay Controls (Vehicle, Positive Control) Is_Issue_Resolved3 Issue Resolved? Check_Assay_Controls->Is_Issue_Resolved3 Is_Issue_Resolved1->Check_Cell_Health No End Problem Identified Is_Issue_Resolved1->End Yes Is_Issue_Resolved2->Check_Assay_Controls No Is_Issue_Resolved2->End Yes Consider_Off_Target Consider Potential Off-Target Effects Is_Issue_Resolved3->Consider_Off_Target No Is_Issue_Resolved3->End Yes Perform_Screen Perform Broad-Spectrum Screening Consider_Off_Target->Perform_Screen

Caption: Troubleshooting workflow for unexpected in vitro results.

References

Technical Support Center: Enhancing the Oral Bioavailability of OX04529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the oral bioavailability of OX04529, a potent and selective GPR84 agonist.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: The primary literature describing this compound (compound 69) reports it as an orally active agonist of GPR84 with a favorable in vivo pharmacokinetic profile.[1][2] Specific quantitative data on the percentage of oral bioavailability in preclinical models is detailed in the pharmacokinetic parameters table below.

Q2: What are the main challenges that could limit the oral bioavailability of a compound like this compound?

A2: While this compound is described as orally active, researchers may still seek to optimize its profile.[1][2] General challenges for small molecules that can limit oral bioavailability include:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility is a common hurdle for many new chemical entities.[1]

  • Low Permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.

  • Efflux by Transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound if issues arise?

A3: A variety of formulation strategies can be explored to enhance the oral bioavailability of poorly soluble or permeable compounds. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guides

Issue 1: Lower than expected plasma exposure of this compound after oral administration.
Possible Cause Troubleshooting Steps
Poor Dissolution 1. Characterize the solid-state properties of your this compound batch (polymorphism, crystallinity).2. Perform in vitro dissolution studies in simulated gastric and intestinal fluids.3. Consider formulation approaches to enhance dissolution, such as creating a nanosuspension or an amorphous solid dispersion.
Low Permeability 1. Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer).2. If permeability is low, investigate the potential for co-administration with a permeation enhancer (use with caution and thorough safety evaluation).
High First-Pass Metabolism 1. Perform in vitro metabolism studies using liver microsomes or hepatocytes.2. If metabolism is high, a prodrug approach could be considered to mask the metabolic site.
P-glycoprotein (P-gp) Efflux 1. Use in vitro models with P-gp overexpressing cells to determine if this compound is a substrate.2. If it is a substrate, co-administration with a P-gp inhibitor could be explored in a research setting.
Issue 2: High variability in plasma concentrations between subjects.
Possible Cause Troubleshooting Steps
Food Effects 1. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.2. If a significant food effect is observed, consider a formulation that mitigates this, such as a lipid-based system.
Inconsistent Formulation Performance 1. Ensure the formulation is robust and reproducible. For suspensions, ensure adequate particle size distribution and stability.2. For solutions, confirm the drug remains fully dissolved in the vehicle.
Gastrointestinal pH Variability 1. Assess the pH-dependent solubility of this compound.2. If solubility is highly pH-dependent, an enteric-coated formulation could be developed to ensure release in a specific region of the GI tract.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Oral (PO)
Dose 1 mg/kg5 mg/kg
Cmax 1013 ng/mL134 ng/mL
Tmax 0.08 h0.5 h
AUC (0-t) 239 hng/mL352 hng/mL
t1/2 2.5 h3.1 h
Oral Bioavailability (F%) -29%

Data extracted from the primary literature on this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Male CD-1 mice (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation Preparation:

    • Intravenous (IV): Prepare a 0.5 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.

    • Oral (PO): Prepare a 1 mg/mL suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing:

    • IV: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • PO: Administer a single dose of 5 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the tail vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and F%) using appropriate software.

Visualizations

G cluster_0 Drug Administration cluster_1 Absorption Phase cluster_2 Metabolism cluster_3 Systemic Circulation Oral Dose Oral Dose Dissolution in GI Tract Dissolution in GI Tract Oral Dose->Dissolution in GI Tract Permeation across Gut Wall Permeation across Gut Wall Dissolution in GI Tract->Permeation across Gut Wall First-Pass Metabolism (Liver) First-Pass Metabolism (Liver) Permeation across Gut Wall->First-Pass Metabolism (Liver) P-gp Efflux P-gp Efflux Permeation across Gut Wall->P-gp Efflux Efflux Bioavailable Drug Bioavailable Drug First-Pass Metabolism (Liver)->Bioavailable Drug

Caption: Factors influencing the oral bioavailability of a drug.

G start Low Oral Bioavailability Observed for this compound solubility Is aqueous solubility < 10 µg/mL? start->solubility permeability Is Caco-2 permeability low? solubility->permeability No formulation Focus on Solubility Enhancement: - Nanosuspension - Amorphous Solid Dispersion - Lipid-Based Formulation solubility->formulation Yes metabolism High in vitro metabolic clearance? permeability->metabolism No permeation_enhancer Consider Permeation Enhancers (with caution) permeability->permeation_enhancer Yes prodrug Consider Prodrug Strategy metabolism->prodrug Yes end Optimized Formulation metabolism->end No formulation->end permeation_enhancer->end prodrug->end

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Technical Support Center: Optimizing OX04529 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving OX04529, a potent and selective GPR84 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active agonist for the G protein-coupled receptor 84 (GPR84).[1][2] Its primary mechanism of action is to inhibit forskolin (B1673556) (FSK)-induced cyclic adenosine (B11128) monophosphate (cAMP) production, with a reported EC50 of 0.0185 nM.[1] this compound exhibits a strong bias towards the G-protein signaling pathway.[1][2]

Q2: What are the most common sources of variability in cell-based assays using small molecules like this compound?

Q3: How can I ensure the quality and consistency of my this compound compound?

A3: For consistent results, it is crucial to properly handle and store your this compound compound. Store the compound as recommended in the Certificate of Analysis.[1] Before starting an experiment, ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) and then serially diluted in your assay buffer. Visually inspect for any precipitation, especially at higher concentrations, as this can significantly impact the effective concentration in your assay.[7]

Troubleshooting Guides

Issue 1: High Variability in EC50 Values for this compound in cAMP Assays

Symptoms:

  • Inconsistent dose-response curves between replicate experiments.

  • Large error bars for data points.

  • EC50 values fluctuate significantly across different experimental days.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent Cell Health and Passage Number [3][7]1. Use cells within a narrow passage number range for all experiments.2. Ensure high cell viability (>95%) before seeding.3. Standardize cell seeding density to prevent cultures from becoming over-confluent or too sparse.[7]Improved reproducibility of dose-response curves and more consistent EC50 values.
Variability in Cell Plating [5]1. Ensure a homogenous cell suspension during plating by mixing frequently.2. To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or buffer instead.[5]Reduced well-to-well variability and more consistent results across the plate.
Inconsistent Reagent Preparation and Handling [8]1. Prepare fresh dilutions of this compound for each experiment from a concentrated stock.2. Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.[4]3. Ensure all reagents, including cells and compounds, are at the appropriate temperature before starting the assay.Tighter dose-response curves and reduced variability between replicate wells.
Compound Precipitation at High Concentrations [7]1. Visually inspect the highest concentrations of this compound under a microscope for any signs of precipitation.2. If precipitation is observed, consider lowering the top concentration or using a different solvent system if compatible with your cells.A more reliable dose-response relationship, especially at the higher end of the concentration range.
Issue 2: Unexpected or Noisy Results in Downstream Signaling Assays

Symptoms:

  • High background signal in the absence of this compound.

  • Signal quenching at high compound concentrations.

  • Results are not reproducible.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Autofluorescence or Compound Interference [6]1. To test for autofluorescence, run a control plate with serial dilutions of this compound in assay buffer without cells. Read the plate using the same settings as your main experiment.2. If interference is detected, consider using a different assay readout (e.g., luminescence-based instead of fluorescence-based).Identification and mitigation of false-positive or false-negative signals caused by compound interference.
Cell Stress Due to Handling [4]1. Minimize the duration of cell handling steps.2. Use appropriate pipetting speeds to avoid excessive shear stress on the cells.[4]3. Ensure all media and buffers are pre-warmed to 37°C.Healthier cells that respond more consistently to treatment, leading to a better signal-to-noise ratio.
Inconsistent Incubation Times [8]1. Use a timer to ensure consistent incubation times for all plates and all steps of the experiment.2. If processing multiple plates, stagger the start times to maintain consistent incubation periods for each plate.Reduced variability between plates and more reliable data.

Experimental Protocols

Protocol: cAMP Accumulation Assay to Measure this compound Potency

This protocol is designed to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in a cell line expressing GPR84 (e.g., CHO-hGPR84).

Materials:

  • CHO-hGPR84 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Forskolin (FSK)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA based)

  • White or black 384-well assay plates (depending on the detection kit)

Procedure:

  • Cell Seeding:

    • Harvest and resuspend CHO-hGPR84 cells in culture medium.

    • Seed the cells into the assay plate at a pre-optimized density and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a concentration range for the dose-response curve. Include a vehicle control (DMSO in assay buffer).

  • Assay Protocol:

    • Carefully remove the culture medium from the cell plate.

    • Add assay buffer containing IBMX to each well and incubate for 30 minutes at room temperature.

    • Add the serially diluted this compound or vehicle to the appropriate wells and pre-incubate for 15 minutes at room temperature.

    • Add a solution of FSK to all wells (except for the negative control wells) to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and detect cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR84 GPR84 Gi Gαi GPR84->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Gbg Gβγ ATP ATP ATP->cAMP Downstream Downstream Effectors cAMP->Downstream Activates This compound This compound This compound->GPR84 Agonist

Caption: GPR84 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Cells in Microplate C 3. Pre-incubate Cells with this compound A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Stimulate with Forskolin C->D E 5. Lyse Cells & Add Detection Reagents D->E F 6. Read Plate (e.g., Luminescence) E->F G 7. Plot Dose-Response Curve & Calculate EC50 F->G

References

OX04529 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using OX04529, a potent and selective GPR84 agonist. Here you will find troubleshooting guidance, frequently asked questions, and best practices for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active agonist for the G protein-coupled receptor 84 (GPR84).[1][2] Its primary mechanism of action is the activation of the Gαi/o signaling pathway. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] this compound is characterized by its high potency, with an EC50 value of 18.5 pM for the inhibition of forskolin-induced cAMP production in CHO-hGPR84 cells.[2]

Q2: What are the main research applications for this compound?

A2: this compound is a research tool for studying the physiological and pathophysiological roles of GPR84. GPR84 is predominantly expressed in immune cells like macrophages and neutrophils and is implicated in inflammation, immune responses, and metabolic diseases.[4][5] Therefore, this compound is useful for investigating inflammatory signaling pathways, macrophage function (such as phagocytosis), and the potential of GPR84 as a therapeutic target.[1][4]

Q3: How should I store and handle this compound?

A3: For specific storage instructions, always refer to the Certificate of Analysis provided by the supplier. Generally, solid compounds can be stored at room temperature in the continental US, but conditions may vary elsewhere.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C.

Q4: How do I dissolve this compound for in vitro experiments?

A4: For creating stock solutions, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Due to the high potency of this compound, a high concentration stock (e.g., 10 mM) is recommended. When preparing working solutions for aqueous-based cellular assays, it is critical to avoid precipitation. This can be mitigated by:

  • Using a lower concentration stock solution.

  • Performing serial dilutions in your assay buffer.

  • Ensuring the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.

GPR84 Signaling Pathway

GPR84 is a Gαi/o-coupled receptor. Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, reducing cAMP production. This is the primary pathway measured in functional assays for this compound. Downstream of Gαi activation, other signaling cascades such as the Akt, ERK, and NFκB pathways can also be initiated.[4][5]

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR84 GPR84 This compound->GPR84 Binds G_protein Gαi/βγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effectors (e.g., PKA) cAMP->Downstream Activates

Figure 1. Simplified GPR84 signaling pathway upon activation by this compound.

Experimental Controls and Best Practices

Robust experimental design is crucial for interpreting data from studies with this compound. The following table outlines essential controls for a typical in vitro cAMP functional assay.

Control Group Components Purpose Expected Outcome
Untreated Cells Cells + Assay BufferEstablishes the basal level of cAMP in the absence of any stimulants or inhibitors.Basal cAMP level.
Vehicle Control Cells + Assay Buffer + Vehicle (e.g., 0.1% DMSO)Accounts for any effects of the solvent used to dissolve this compound.cAMP level should be similar to untreated cells.
Forskolin (B1673556) (FSK) Control Cells + Assay Buffer + FSKDetermines the maximum achievable adenylyl cyclase stimulation and the dynamic range of the assay.Maximum cAMP production (100% signal).
Positive Control Agonist Cells + Assay Buffer + FSK + Known GPR84 Agonist (e.g., 6-OAU)Validates that the GPR84 receptor in the cell system is functional and responsive to agonist-mediated inhibition.Significant inhibition of FSK-induced cAMP production.
This compound Treatment Cells + Assay Buffer + FSK + this compound (dose-response)Measures the inhibitory effect of this compound on cAMP production to determine its potency (EC50).Dose-dependent inhibition of FSK-induced cAMP production.
Negative Control (Optional) Parental Cells (not expressing GPR84) + FSK + this compoundConfirms that the observed effect of this compound is specifically mediated by GPR84.No significant inhibition of FSK-induced cAMP production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal (No inhibition of cAMP) 1. Cell line does not express functional GPR84.2. this compound degradation.3. Ineffective forskolin stimulation.4. Assay detection issue.1. Verify GPR84 expression via qPCR or Western blot. Use a validated cell line (e.g., CHO-hGPR84).2. Prepare fresh stock solutions of this compound. Check storage conditions.3. Test a dose-response of forskolin to ensure it effectively stimulates cAMP. Use a positive control agonist to confirm receptor functionality.4. Check the expiration date and proper preparation of all assay kit reagents.
High Background Signal 1. Contamination of cell culture.2. High cell density.3. Inadequate removal of growth media.1. Perform routine mycoplasma testing and maintain sterile cell culture techniques.2. Optimize cell seeding density for your specific plate format.3. Ensure complete removal of serum-containing media before adding assay buffer.
Compound Precipitation in Assay 1. Poor solubility of this compound in aqueous buffer.2. Final solvent concentration is too high.1. Prepare working dilutions from a lower concentration stock solution.2. Perform serial dilutions in the final assay buffer.3. Ensure the final DMSO (or other solvent) concentration is kept to a minimum (e.g., <0.5%).
Poor Dose-Response Curve 1. Inaccurate serial dilutions.2. Receptor desensitization at high agonist concentrations.[6]3. Compound instability in assay buffer.1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Reduce the incubation time or test a lower range of concentrations.3. Assess the stability of this compound in your assay buffer over the experiment's time course.

Key Experimental Protocol: cAMP Functional Assay

This protocol outlines a method to determine the potency (EC50) of this compound in a 384-well plate format using a homogenous time-resolved fluorescence (HTRF) based cAMP detection kit.

I. Reagents and Materials
  • Cells: CHO cells stably expressing human GPR84 (CHO-hGPR84).

  • Compound: this compound, dissolved in DMSO to make a 10 mM stock solution.

  • Control Agonist: 6-OAU or Capric Acid.

  • Stimulant: Forskolin (FSK).

  • Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA.

  • Phosphodiesterase Inhibitor: 0.5 mM IBMX in Assay Buffer (prepare fresh).

  • Detection Kit: HTRF cAMP detection kit (e.g., from Revvity).

  • Plates: White, opaque 384-well assay plates.

II. Experimental Workflow

cAMP_Assay_Workflow start Start prep_cells 1. Prepare and Seed Cells (e.g., 5,000 cells/well) Incubate 24h start->prep_cells prep_compounds 2. Prepare Compound Dilutions (this compound, Controls) prep_cells->prep_compounds add_compounds 3. Add Compounds to Cells Incubate 15-30 min prep_compounds->add_compounds add_fsk 4. Add Forskolin (FSK) (to all wells except Basal) Incubate 30 min add_compounds->add_fsk lysis_detection 5. Add Lysis & Detection Reagents (from HTRF kit) add_fsk->lysis_detection incubate_read 6. Incubate 60 min at RT (protected from light) lysis_detection->incubate_read read_plate 7. Read Plate (HTRF-compatible reader) incubate_read->read_plate analyze 8. Analyze Data (Calculate EC50) read_plate->analyze end End analyze->end

Figure 2. General workflow for a Gαi-coupled cAMP functional assay.

III. Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count CHO-hGPR84 cells.

    • Resuspend cells in culture medium and seed them into a 384-well plate at an optimized density (e.g., 5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution series of this compound in assay buffer containing the vehicle (DMSO) at a constant percentage.

    • Prepare solutions for all controls as described in the "Experimental Controls" table.

  • Assay Procedure:

    • Carefully remove the culture medium from the cell plate.

    • Add assay buffer containing IBMX to all wells.

    • Add the prepared compound dilutions and controls to the appropriate wells.

    • Incubate at room temperature for 15-30 minutes.

    • Add Forskolin to all wells except the 'Untreated Cells' control to a final concentration that gives a robust signal (e.g., 3-10 µM).

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Following the manufacturer's protocol for the HTRF kit, add the lysis buffer and detection reagents to all wells.[3]

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[3]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the ratio of the emission signals (e.g., 665/620).

    • Normalize the data by setting the signal from the 'Forskolin Control' as 100% and the signal from a saturating concentration of a positive control agonist as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

References

challenges in working with OX04529

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OX04529, a potent, selective, and orally active G-protein biased agonist for the GPR84 receptor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective agonist for the G-protein coupled receptor 84 (GPR84).[1][2] Its primary mechanism of action is the activation of the Gαi-protein signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] Notably, this compound is a G-protein biased agonist, meaning it does not significantly recruit β-arrestin upon binding to GPR84.[3][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C for long-term storage and protected from moisture and light. For short-term storage, it can be kept at room temperature in the continental US, though this may vary elsewhere.[2] For experimental use, prepare stock solutions in an appropriate organic solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions.

Q3: How do I dissolve this compound for my experiments?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6][7][8] To prepare it for aqueous-based cellular assays, first create a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer or cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What is the selectivity profile of this compound?

A4: this compound is a selective agonist for GPR84. In preclinical characterizations, it was shown to be inactive in FLIPR (Fluorescent Imaging Plate Reader) assays at other free fatty acid receptors like FFA1 and FFA4, as well as the cannabinoid receptor CB2.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on published research.

Table 1: In Vitro Potency and Efficacy of this compound [1]

ParameterCell LineValue
EC50 (cAMP Inhibition) CHO-hGPR840.0185 nM
β-arrestin Recruitment CHO-β-arrestin-hGPR84No detectable effect up to 80 µM

Table 2: In Vitro ADME & Cytotoxicity of this compound [1]

ParameterConditionValue
Metabolic Half-life (t1/2) Mouse Liver Microsomes104.7 min
Intrinsic Clearance (CL) Mouse Liver Microsomes13.2 µL/min/mg
Cytotoxicity CHO-hGPR84 & CHO-K1 cells (20h incubation)No signs detected up to 30 µM

Table 3: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, oral administration) [1]

ParameterValue
Half-life (t1/2) 0.888 min
Maximum Concentration (Cmax) 310 nM
Mean Residence Time (MRT) 1.35 h

Signaling Pathway and Experimental Workflows

GPR84 Signaling Pathway Activated by this compound

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR84 GPR84 Receptor This compound->GPR84 Binds G_protein Gαi/βγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., anti-inflammatory effects) cAMP->Response Leads to

Caption: GPR84 activation by this compound leading to inhibition of cAMP production.

Experimental Workflow: cAMP Inhibition Assay

cAMP_Workflow start Start plate_cells Plate CHO-hGPR84 cells in 384-well plate start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound incubate_overnight->prepare_compounds stimulate Stimulate cells with Forskolin (B1673556) and this compound for 30 min incubate_overnight->stimulate prepare_compounds->stimulate lyse_cells Lyse cells and measure intracellular cAMP stimulate->lyse_cells analyze Analyze data and determine EC50 lyse_cells->analyze end End analyze->end

Caption: Workflow for determining the EC50 of this compound via a cAMP inhibition assay.

Troubleshooting Guide

Q: I am not observing any inhibition of cAMP production, or the effect is very weak. What could be the problem?

A: There are several potential reasons for this observation. Consider the following troubleshooting steps:

  • Cell Line Health and GPR84 Expression: Ensure your CHO-hGPR84 cells are healthy and have not been passaged too many times. Verify the expression of the GPR84 receptor, as low expression levels can lead to a weak signal.[5]

  • Compound Integrity: Confirm the integrity and concentration of your this compound stock solution. The compound may have degraded if stored improperly.

  • Assay Conditions:

    • Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If it's too high, it may be difficult to detect inhibition. Optimize the forskolin concentration to achieve a robust but submaximal cAMP signal.

    • Incubation Time: The 30-minute stimulation time is a starting point.[3] You may need to optimize this for your specific cell line and assay conditions.

  • Assay Kit Sensitivity: Ensure your cAMP detection kit is sensitive enough to measure the changes in your experimental setup.

Q: The dose-response curve for this compound is not sigmoidal, or the results are highly variable between wells.

A: This issue often points to problems with compound solubility or assay setup.

  • Compound Precipitation: Given its high potency (picomolar EC50), you will be working with very low concentrations of this compound. However, if your serial dilutions are not prepared carefully, the compound could precipitate out of the aqueous buffer, especially at higher concentrations. This is a common issue when diluting a DMSO stock into an aqueous solution.[8]

    • Troubleshooting: Visually inspect your dilution series for any signs of precipitation. Consider using a stepwise dilution method or vortexing thoroughly between dilutions. Ensure the final DMSO concentration is consistent across all wells.

  • Cell Plating Inconsistency: Uneven cell plating can lead to significant variability. Ensure you have a homogenous cell suspension and use proper plating techniques to achieve a consistent cell number per well.

  • Edge Effects: In 96- or 384-well plates, "edge effects" caused by differential evaporation or temperature gradients can lead to variability. To mitigate this, avoid using the outer wells of the plate or ensure proper humidification in the incubator.

Q: I am observing cytotoxicity in my cell-based assays.

A: While this compound has been shown to have no cytotoxicity up to 30 µM in CHO cells,[1] cytotoxicity can arise from other factors.

  • High DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding a level toxic to your cells (typically <0.5%, but ideally ≤0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment.

  • Contamination: Check your cell cultures for any signs of bacterial or fungal contamination, which can impact cell health and assay results.

  • Prolonged Incubation: While the primary signaling assay is short, if your experimental design requires longer incubation times, consider that this may affect cell viability.

Experimental Protocols

Protocol 1: In Vitro cAMP Inhibition Assay

This protocol is adapted from the methodology used in the primary characterization of this compound.[3]

Materials:

  • CHO-K1 cells stably expressing human GPR84 (e.g., DiscoverX 95-0158C2)

  • Cell culture medium (e.g., F-12, 10% FBS, Penicillin/Streptomycin, Geneticin)

  • 384-well tissue culture plates

  • This compound

  • Forskolin (FSK)

  • DMSO

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Plating:

    • Culture CHO-hGPR84 cells according to standard protocols.

    • On the day before the assay, harvest cells and plate them into a 384-well plate at a density of approximately 15,000 cells per well in 20 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series of the this compound stock solution in DMSO.

    • Further dilute this series in DPBS containing 0.1% BSA to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 0.1%).

  • Cell Stimulation:

    • Prepare a solution of forskolin in DPBS + 0.1% BSA. The final concentration in the assay should be optimized (e.g., 25 µM) to induce a submaximal cAMP response.

    • Add the diluted this compound and the forskolin solution to the cells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the response of forskolin alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This compound is known to be a G-protein biased agonist and does not typically induce β-arrestin recruitment.[3][5] This protocol can be used to confirm this lack of activity or to test other compounds at the GPR84 receptor.

Materials:

  • Cell line engineered for β-arrestin recruitment assays expressing GPR84 (e.g., PathHunter CHO-K1 hGPR84 β-Arrestin cell line)

  • Assay-specific cell culture medium

  • White, clear-bottom 384-well tissue culture plates

  • This compound or test compound

  • Positive control GPR84 agonist known to recruit β-arrestin (if available)

  • DMSO

  • Assay buffer

  • β-arrestin detection reagents (e.g., chemiluminescent substrate)

Procedure:

  • Cell Plating:

    • Plate the β-arrestin reporter cells in a 384-well plate according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., overnight) at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution of this compound or your test compound in DMSO, followed by dilution in the appropriate assay buffer. Ensure the final DMSO concentration is non-toxic.

  • Cell Treatment:

    • Add the diluted compounds to the cells.

    • Incubate the plate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C or room temperature.

  • Signal Detection:

    • Add the detection reagents to all wells as per the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Measurement:

    • Read the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the signal against the log of the compound concentration. For this compound, you should expect to see no significant increase in signal compared to the vehicle control.

References

Technical Support Center: Refining OX04529 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of OX04529. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent, selective, and orally bioavailable agonist for the G-protein-coupled receptor 84 (GPR84).[1][2] Its mechanism of action involves the potent inhibition of forskolin-induced cyclic AMP (cAMP) production, indicating a bias towards the G-protein signaling pathway with minimal recruitment of β-arrestin-2.[1][2]

Q2: What is the recommended route of administration for this compound in animal models?

This compound has been shown to be orally active and bioavailable.[1][2] Therefore, oral gavage is the most common and recommended route of administration for preclinical in vivo studies.

Q3: What pharmacokinetic properties of this compound are known from mouse studies?

In vivo pharmacokinetic studies in mice following a single oral administration of 10 mg/kg have been reported. The key parameters are summarized in the table below.

ParameterValue
Dose 10 mg/kg (oral)
Cmax 310 nM
Half-life (t½) 0.888 min
Mean Residence Time (MRT) 1.35 h
Data sourced from Wang, P. et al. J Med Chem 2024.[1]

Q4: How metabolically stable is this compound?

In vitro studies using mouse liver microsomes have provided the following metabolic stability data for this compound:

ParameterValue
Half-life (t½) 104.7 min
Clearance (CL) 13.2 µL/min/mg
Data sourced from Wang, P. et al. J Med Chem 2024.[1]

GPR84 Signaling Pathway

Below is a diagram illustrating the G-protein biased signaling pathway of GPR84 upon activation by an agonist like this compound.

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR84 GPR84 G_protein Gi/o Protein GPR84->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Modulation This compound This compound (Agonist) This compound->GPR84 Binds to

GPR84 G-protein biased signaling pathway.

Troubleshooting Guide

Issue 1: Formulation Instability (Precipitation or Cloudiness)

  • Possible Cause: this compound, like many small molecules, may have poor aqueous solubility. The chosen vehicle may not be appropriate, or the compound may be precipitating out upon dilution in an aqueous environment.

  • Troubleshooting Steps:

    • Vehicle Optimization: For poorly water-soluble compounds, consider using a multi-component vehicle system. A common formulation for oral gavage in mice is a suspension.

      • Example Vehicle: A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a widely used vehicle for compounds with low water solubility. For more sensitive animal models, the DMSO concentration can be reduced to 2%.

    • Particle Size Reduction: To improve the dissolution rate, consider techniques like sonication of the formulation to reduce particle size and create a more uniform suspension.

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle might improve its solubility.

    • Use of Suspending Agents: Incorporating a suspending agent like 0.5% methylcellulose (B11928114) or carboxymethylcellulose can help maintain a homogenous suspension and prevent the compound from settling.

Issue 2: High Variability in Pharmacokinetic Data

  • Possible Cause: Inconsistent dosing due to poor formulation, inaccurate gavage technique, or physiological variability among animals can lead to high data variability.

  • Troubleshooting Steps:

    • Ensure Homogenous Formulation: Before each dose, ensure the formulation is thoroughly mixed (e.g., by vortexing) to guarantee a consistent concentration of this compound is administered.

    • Refine Gavage Technique: Improper oral gavage can lead to esophageal trauma, stress, or accidental tracheal administration, all of which can affect drug absorption.[3]

      • Use appropriately sized, flexible gavage needles.

      • Ensure personnel are well-trained and consistent in their technique.

      • Coating the gavage needle with sucrose (B13894) may reduce stress and ease the procedure for the animal.[3]

    • Control for Biological Variables:

      • Fast animals overnight before dosing to standardize the gastrointestinal environment.

      • Ensure consistent timing of dosing and blood sampling.

      • Increase the number of animals per group to account for individual physiological differences.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with this compound delivery.

Troubleshooting_Workflow Start Start: In Vivo Experiment with this compound Problem Problem Encountered? Start->Problem Formulation_Issue Formulation Instability? (e.g., precipitation) Problem->Formulation_Issue Yes Success Successful Delivery Problem->Success No PK_Variability High PK Variability? Formulation_Issue->PK_Variability No Optimize_Vehicle Optimize Vehicle (e.g., add co-solvents, suspending agents) Formulation_Issue->Optimize_Vehicle Yes Refine_Technique Refine Gavage Technique & Standardize Procedures PK_Variability->Refine_Technique Yes Consult Consult Literature/ Technical Support PK_Variability->Consult No Analyze_Data Re-run Experiment & Analyze Data Optimize_Vehicle->Analyze_Data Refine_Technique->Analyze_Data Analyze_Data->Problem

Troubleshooting decision workflow.

Experimental Protocols

Protocol: Preparation of this compound Formulation for Oral Gavage (10 mg/kg in Mice)

This protocol is a general guideline and may require optimization based on the specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or 0.5% Methylcellulose in water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts:

    • For a 20g mouse, a 10 mg/kg dose requires 0.2 mg of this compound.

    • Assuming a dosing volume of 10 mL/kg, the final concentration of the formulation should be 1 mg/mL.

  • Prepare the Vehicle:

    • For a 1 mL final volume of a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

      • 100 µL DMSO

      • 400 µL PEG300

      • 50 µL Tween-80

      • 450 µL Saline

  • Dissolve this compound:

    • Weigh the required amount of this compound (e.g., 1 mg for a 1 mg/mL solution) and place it in a sterile microcentrifuge tube.

    • Add the DMSO to the tube and vortex thoroughly to dissolve the compound completely.

    • Add the PEG300 and vortex again.

    • Add the Tween-80 and vortex until the solution is homogenous.

  • Create the Final Suspension:

    • Slowly add the saline (or methylcellulose solution) to the tube while vortexing. This should be done in a stepwise manner to prevent precipitation.

    • The final formulation will likely be a suspension. If significant particulates are visible, sonicate the suspension for 5-10 minutes to ensure a fine, homogenous mixture.

  • Administration:

    • Before each administration, vortex the formulation thoroughly to ensure a uniform suspension.

    • Administer the appropriate volume to the animal via oral gavage (e.g., 200 µL for a 20g mouse).

Oral Gavage Workflow

The following diagram illustrates a standard workflow for oral gavage in a research setting.

Oral_Gavage_Workflow Start Start: Animal Dosing Weigh Weigh Animal Start->Weigh Calculate Calculate Dose Volume Weigh->Calculate Prepare_Dose Prepare Formulation (Vortex thoroughly) Calculate->Prepare_Dose Restrain Properly Restrain Animal Prepare_Dose->Restrain Administer Administer Dose via Oral Gavage Restrain->Administer Monitor Monitor Animal Post-Dosing (for at least 15 min) Administer->Monitor Record Record Dosing Information Monitor->Record End End of Procedure Record->End

References

Validation & Comparative

A Comparative Guide to GPR84 Agonists: OX04529 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel GPR84 agonist, OX04529, against other known agonists. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a variety of inflammatory and immune-mediated diseases.[1] As a Gi/o-coupled receptor, its activation by agonists typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This signaling cascade modulates various cellular responses, including cytokine production, cell migration, and phagocytosis.[1][4]

This guide focuses on this compound, a highly potent and selective GPR84 agonist, and compares its performance with other widely used or notable agonists such as the endogenous ligand capric acid, and synthetic agonists like 6-OAU and DL-175.

Performance Comparison of GPR84 Agonists

The following tables summarize the quantitative data on the potency, efficacy, and signaling bias of this compound in comparison to other GPR84 agonists.

Table 1: In Vitro Potency of GPR84 Agonists in cAMP Inhibition Assays

AgonistCell LineEC50 / pEC50Reference
This compound CHO-hGPR840.0185 nM [5]
OX04528CHO-hGPR840.00598 nM[6]
LY237CHO-hGPR84pEC50 = 10.15[6]
TUG-2208Not SpecifiedpEC50 = 8.98[6]
ZQ-16HEK293-hGPR84/Gα160.213 µM[6]
6-OAUCHO-GPR84105 nM[6]
DL-175Not Specified33 nM[5]
Capric AcidCHO-hGPR84~7.4 µM[7]

Table 2: Signaling Bias of GPR84 Agonists

AgonistG-Protein Signaling (cAMP Inhibition)β-Arrestin RecruitmentSignaling BiasReference
This compound High Potency (pM)No detectable effect up to 80 µMHigh G-protein bias [8][9]
OX04528High Potency (pM)No detectable effect up to 80 µMHigh G-protein bias[9]
DL-175Potent (nM)No measurable effect up to 60 µMG-protein bias[9]
6-OAUPotent (nM)Induces β-arrestin recruitmentBalanced/Slight G-protein bias[3][8]
ZQ-16Potent (µM)Induces β-arrestin recruitmentBalanced/Slight G-protein bias[8][10]

GPR84 Signaling Pathway

Activation of GPR84 by an agonist initiates a cascade of intracellular events primarily through the Gαi/o pathway. The binding of the agonist induces a conformational change in the receptor, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. Downstream of this, GPR84 activation can also lead to the phosphorylation of Akt, ERK1/2, and NF-κB, as well as the mobilization of intracellular calcium.[1][2][11]

GPR84_Signaling_Pathway cluster_cytoplasm Cytoplasm GPR84 GPR84 G_protein Gαi/βγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Other_effectors Other Downstream Effectors (Akt, ERK) G_protein->Other_effectors Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates Cellular_response Cellular Response (e.g., Anti-inflammatory) Other_effectors->Cellular_response Agonist GPR84 Agonist (e.g., this compound) Agonist->GPR84 Binds

GPR84 Gαi Signaling Pathway

Experimental Protocols

Detailed methodologies for the key assays used to characterize GPR84 agonists are provided below.

cAMP Inhibition Assay

This assay measures the ability of a GPR84 agonist to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).

Experimental Workflow:

cAMP_Assay_Workflow start Start cell_culture Culture CHO-hGPR84 cells start->cell_culture cell_plating Plate cells in a 384-well plate cell_culture->cell_plating compound_addition Add GPR84 agonist (e.g., this compound) at various concentrations cell_plating->compound_addition forskolin_stimulation Stimulate with forskolin to induce cAMP production compound_addition->forskolin_stimulation incubation Incubate at 37°C forskolin_stimulation->incubation lysis_detection Lyse cells and add cAMP detection reagents (e.g., HTRF or AlphaScreen) incubation->lysis_detection readout Measure signal (e.g., fluorescence or luminescence) lysis_detection->readout analysis Analyze data to determine EC50 values readout->analysis end End analysis->end

cAMP Inhibition Assay Workflow

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media.[7]

  • Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.

  • Compound Addition: Test compounds, including a reference agonist and this compound, are serially diluted and added to the wells.

  • Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except for the negative control) to stimulate cAMP production.[12]

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.[12]

  • Cell Lysis and Detection: A lysis buffer containing cAMP detection reagents (e.g., HTRF donor and acceptor antibodies or AlphaScreen beads) is added to each well.[13][14]

  • Signal Readout: After another incubation period, the plate is read on a compatible plate reader to measure the signal, which is inversely proportional to the amount of cAMP produced.[14]

  • Data Analysis: The data is normalized and fitted to a dose-response curve to calculate the EC50 value for each compound.

β-Arrestin Recruitment Assay

This assay determines the ability of a GPR84 agonist to induce the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and an indicator of a different signaling pathway.

Experimental Workflow:

B_Arrestin_Workflow start Start cell_line Use cell line co-expressing GPR84 and a β-arrestin-enzyme fragment fusion protein (e.g., PathHunter) start->cell_line cell_plating Plate cells in a suitable assay plate cell_line->cell_plating compound_addition Add GPR84 agonist (e.g., this compound) at various concentrations cell_plating->compound_addition incubation Incubate at 37°C for a specified time compound_addition->incubation substrate_addition Add enzyme substrate incubation->substrate_addition readout Measure chemiluminescent signal substrate_addition->readout analysis Analyze data to determine agonist-induced β-arrestin recruitment readout->analysis end End analysis->end

β-Arrestin Recruitment Assay Workflow

Detailed Methodology:

  • Cell Line: A cell line engineered to co-express GPR84 and a β-arrestin fusion protein is used. A common commercially available system is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation.[15][16]

  • Cell Plating: Cells are plated in a white, clear-bottom 384-well plate.

  • Compound Addition: Test compounds are added to the wells.

  • Incubation: The plate is incubated to allow for agonist-induced recruitment of β-arrestin to the receptor.

  • Substrate Addition: A substrate for the complemented enzyme is added.

  • Signal Readout: The resulting chemiluminescent signal, which is directly proportional to the extent of β-arrestin recruitment, is measured using a luminometer.[15]

  • Data Analysis: The data is analyzed to determine the potency and efficacy of the agonist in recruiting β-arrestin.

Conclusion

This compound emerges as a highly potent and G-protein biased GPR84 agonist. Its picomolar potency in inhibiting cAMP production, coupled with a lack of significant β-arrestin recruitment, distinguishes it from many other known GPR84 agonists. This profile suggests that this compound can be a valuable tool for selectively probing the Gαi-mediated signaling pathway of GPR84 in various physiological and pathological contexts. For researchers investigating the therapeutic potential of GPR84 activation, particularly where biased agonism may offer a more targeted and potentially safer approach, this compound represents a compelling candidate for further in vitro and in vivo studies.

References

Tale of Two Modulators: A Comparative Analysis of OX04529 and GLPG1205 in the Context of GPR84 Targeting

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the clinical efficacy of OX04529 and GLPG1205 is not currently feasible due to their opposing mechanisms of action and the significant disparity in available research data. GLPG1205, a GPR84 antagonist, has undergone Phase II clinical trials for inflammatory and fibrotic diseases, providing a substantial body of public data. In contrast, this compound is a potent GPR84 agonist at the preclinical stage of development, with limited publicly available in vivo efficacy data. This guide provides a detailed comparison based on existing information, focusing on their distinct pharmacological profiles and the experimental data supporting their development.

The Central Target: GPR84 Signaling in Inflammation and Fibrosis

G protein-coupled receptor 84 (GPR84) is predominantly expressed on immune cells and is implicated in inflammatory and fibrotic processes.[1] Its activation by medium-chain fatty acids can trigger pro-inflammatory signaling cascades.[1] Consequently, modulating GPR84 activity presents a therapeutic strategy for various diseases. This compound and GLPG1205 represent two opposing approaches to targeting this receptor: agonism and antagonism, respectively.

The diagram below illustrates the generalized signaling pathway of GPR84 and the opposing points of intervention for an agonist (this compound) and an antagonist (GLPG1205).

GPR84_Signaling_Pathway GPR84 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCFA Medium-Chain Fatty Acids GPR84 GPR84 MCFA->GPR84 Activates This compound This compound (Agonist) This compound->GPR84 Activates GLPG1205 GLPG1205 (Antagonist) GLPG1205->GPR84 Inhibits Gi/o Gαi/o GPR84->Gi/o Activates Signaling_Cascade Downstream Signaling Cascade (e.g., Akt, ERK, NF-κB) Gi/o->Signaling_Cascade Initiates Inflammation_Fibrosis Pro-inflammatory & Pro-fibrotic Gene Expression Signaling_Cascade->Inflammation_Fibrosis Leads to

GPR84 Signaling and Points of Modulation.

GLPG1205: A GPR84 Antagonist in Clinical Development

GLPG1205 is a selective antagonist of GPR84 that has been evaluated in clinical trials for its anti-inflammatory and anti-fibrotic properties.

Efficacy Data

The primary clinical evidence for GLPG1205's efficacy comes from the Phase II PINTA trial in patients with idiopathic pulmonary fibrosis (IPF).

PINTA Trial (IPF) - Efficacy Outcomes at 26 Weeks GLPG1205 (100 mg once daily) Placebo
Change from Baseline in Forced Vital Capacity (FVC) (mL) -34-76

Table 1: Primary Efficacy Endpoint from the PINTA Trial.

While the trial did not meet its primary endpoint with statistical significance, the data suggested a potential positive trend in reducing the decline of lung function in IPF patients. However, development for IPF was ultimately discontinued (B1498344) due to a lack of compelling efficacy.[2]

GLPG1205 was also investigated in a Phase IIa trial (ORIGIN study) for ulcerative colitis, but it did not meet the primary efficacy endpoints, leading to the discontinuation of its development for this indication.[3][4][5]

Experimental Protocols

PINTA Trial (NCT03725852) Protocol:

  • Study Design: A Phase II, randomized, double-blind, placebo-controlled proof-of-concept trial.[2][6]

  • Patient Population: Up to 60 patients with a diagnosis of idiopathic pulmonary fibrosis.[7][8]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either 100 mg of GLPG1205 or a placebo orally once daily for 26 weeks.[2][9] Patients were permitted to continue their standard of care background therapy.[9]

  • Primary Endpoint: The primary objective was to assess the change from baseline in Forced Vital Capacity (FVC) in mL over the 26-week treatment period compared to placebo.[7][9]

  • Secondary Endpoints: Included safety, tolerability, pharmacokinetics, pharmacodynamics, time to major events, changes in functional exercise capacity, and quality of life.[9]

The workflow for the PINTA trial is outlined in the diagram below.

PINTA_Trial_Workflow PINTA Trial Workflow Screening Patient Screening (IPF Diagnosis) Randomization Randomization (2:1) Screening->Randomization Treatment_GLPG1205 GLPG1205 (100 mg/day) + Standard of Care Randomization->Treatment_GLPG1205 Treatment_Placebo Placebo + Standard of Care Randomization->Treatment_Placebo Duration 26 Weeks Treatment Treatment_GLPG1205->Duration Treatment_Placebo->Duration Endpoint Primary Endpoint Assessment: Change in FVC from Baseline Duration->Endpoint Secondary_Endpoints Secondary Endpoint Assessment: Safety, PK/PD, etc. Endpoint->Secondary_Endpoints

Workflow of the PINTA Phase II Clinical Trial.

This compound: A Potent GPR84 Agonist in Preclinical Evaluation

This compound is a highly potent and selective agonist of GPR84, representing a therapeutic strategy opposite to that of GLPG1205. The rationale for using a GPR84 agonist may lie in its potential to modulate immune responses in specific contexts, such as enhancing phagocytosis to clear pathogens or cellular debris.

Efficacy Data

To date, there is no publicly available data on the in vivo efficacy of this compound in animal models of inflammatory or fibrotic diseases. The available data focuses on its in vitro potency and pharmacokinetic profile.

This compound In Vitro and Pharmacokinetic Data Result
Inhibition of FSK-induced cAMP production (EC50) 18.5 pM
Species for PK data Mouse

Table 2: Available Preclinical Data for this compound.

Experimental Protocols

Detailed in vivo efficacy experimental protocols for this compound are not available in the public domain. The available information pertains to standard in vitro and pharmacokinetic assays.

Summary Comparison

Feature This compound GLPG1205
Mechanism of Action GPR84 AgonistGPR84 Antagonist
Stage of Development PreclinicalPhase II Clinical Trials (Discontinued)
Therapeutic Rationale Modulation of immune cell function (e.g., phagocytosis)Anti-inflammatory and Anti-fibrotic
Key Efficacy Data In vitro potency (EC50 = 18.5 pM)Phase II data in IPF (non-significant trend) and Ulcerative Colitis (no efficacy)
Data Availability Limited to in vitro and PK dataExtensive preclinical and clinical data

Table 3: High-Level Comparison of this compound and GLPG1205.

Conclusion

This compound and GLPG1205 are two distinct modulators of the GPR84 receptor with opposing mechanisms of action. GLPG1205, as an antagonist, has been investigated for its potential to dampen inflammatory and fibrotic processes, though it did not demonstrate sufficient efficacy in Phase II clinical trials for IPF and ulcerative colitis to warrant further development.[2][3][4][5] In contrast, this compound is a potent agonist in the early stages of preclinical research, with its therapeutic potential yet to be demonstrated in in vivo disease models. A direct comparison of their efficacy is therefore premature. Future publication of in vivo studies on this compound will be necessary to understand its therapeutic potential and how it compares to the antagonist approach for targeting the GPR84 pathway.

References

A Comparative Guide to the Selectivity of OX04529 for GPR84

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the G protein-coupled receptor 84 (GPR84) agonist, OX04529, with other alternative modulators. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the selectivity and performance of this compound based on available experimental data.

Introduction to GPR84

G protein-coupled receptor 84 (GPR84) is a Gi-coupled receptor primarily expressed in immune cells such as macrophages and neutrophils.[1][2] Its expression can be significantly upregulated under inflammatory conditions.[1][3] Endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), and its activation is linked to pro-inflammatory and pro-phagocytic cellular responses.[1][4][5] The signaling cascade initiated by GPR84 activation involves coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This pathway is critical for the receptor's role in augmenting inflammatory responses and enhancing phagocytosis.[1][7]

This compound: A Potent and Biased GPR84 Agonist

This compound is a potent, selective, and orally bioavailable agonist for GPR84.[8][9] Developed as an optimized version of the earlier agonist DL-175, this compound demonstrates exceptionally high potency in activating the G-protein signaling pathway while showing no significant engagement with the β-arrestin pathway.[10][11] This G-protein bias is a key characteristic of the compound.

Quantitative Comparison of GPR84 Modulators

The performance of this compound is best understood in the context of other known GPR84 agonists and antagonists. The following tables summarize the quantitative data for potency and activity.

Table 1: Potency of GPR84 Agonists
CompoundTypePotency (EC50)Assay TypeReference
This compound Synthetic Agonist (Biased) 0.0185 nM (18.5 pM) cAMP Inhibition [8][9][12]
OX04528Synthetic Agonist (Biased)0.00598 nM (5.98 pM)cAMP Inhibition[9][12]
PSB-17365Synthetic Agonist (Biased)2.5 nMcAMP Inhibition[9]
PSB-1584Synthetic Agonist5.0 nMcAMP Inhibition[9]
DL-175Synthetic Agonist (Biased)33 nMNot Specified[9]
6-OAUSynthetic Agonist318 nMChemotaxis[5]
Table 2: Selectivity Profile of this compound
ParameterResultAssay TypeReference
GPR84 Agonism (Gαi) EC50 = 0.0185 nM cAMP Inhibition [8][12]
β-Arrestin-2 Recruitment No detectable effect up to 80 µM β-Arrestin Assay [10][11]
FFA1 (GPR40) ActivityInactiveFLIPR Assay[12]
FFA4 (GPR120) ActivityInactiveFLIPR Assay[12]
CB2 ActivityInactiveFLIPR Assay[12]
Table 3: Activity of GPR84 Antagonists
CompoundTypePotency (IC50)NotesReference
GLPG1205Synthetic AntagonistNot SpecifiedHas been tested in clinical trials.[1][1][7]
TUG-2181Synthetic Antagonist34 nMInhibits agonist-induced ROS production.[9]
PBI-4050Synthetic AntagonistSub-millimolarAlso a weak GPR40 agonist.[13]
PBI-4547Synthetic Antagonist20x more potent than PBI-4050Also a GPR40/GPR120 agonist.[9][13]

Signaling Pathways and Experimental Workflows

GPR84 Signaling Pathway

GPR84 activation by an agonist like this compound primarily triggers the Gαi signaling cascade. This inhibits adenylyl cyclase, reducing cAMP levels, and leads to downstream cellular responses such as enhanced phagocytosis. The receptor's strong bias means the alternative β-arrestin pathway is not significantly recruited.

GPR84_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR84 GPR84 Gi Gαi Protein GPR84->Gi Activates beta_arrestin β-Arrestin (Not Recruited) GPR84->beta_arrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Agonist) This compound->GPR84 Binds Gi->AC Inhibits Response Pro-Phagocytic & Pro-Inflammatory Response Gi->Response Mediates cAMP->Response Leads to

Caption: GPR84 signaling cascade initiated by agonist binding.

Experimental Protocols

The data presented in this guide are derived from established in vitro assays designed to characterize GPCR function and selectivity.

cAMP Inhibition Assay

This assay is fundamental for quantifying the activity of agonists for Gαi-coupled receptors like GPR84.

  • Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured.

  • Stimulation : Cells are treated with forskolin (B1673556) (FSK), a potent activator of adenylyl cyclase, to elevate intracellular cAMP levels.

  • Agonist Addition : Cells are co-incubated with FSK and varying concentrations of the test compound (e.g., this compound).

  • Measurement : The resulting intracellular cAMP concentration is measured, typically using a luminescence or fluorescence-based detection kit.

  • Analysis : The ability of the agonist to inhibit FSK-induced cAMP production is quantified, and an EC50 value is determined. This compound shows an EC50 of 18.5 pM in this assay.[9]

cAMP_Workflow A 1. Culture CHO cells expressing hGPR84 B 2. Add Forskolin (FSK) to stimulate cAMP production A->B C 3. Add serial dilutions of this compound B->C D 4. Incubate C->D E 5. Lyse cells and measure cAMP levels D->E F 6. Calculate EC50 from dose-response curve E->F

Caption: Workflow for a typical GPR84 cAMP inhibition assay.

β-Arrestin Recruitment Assay

This assay determines if receptor activation leads to the recruitment of β-arrestin, a key step in a separate signaling pathway that often leads to receptor internalization and desensitization. This compound and its analogue OX04528 showed no detectable β-arrestin recruitment, highlighting their strong G-protein signaling bias.[10][11]

Selectivity Profiling (FLIPR Assay)

To confirm selectivity, compounds are tested against a panel of other relevant receptors. This compound was found to be inactive when tested in Fluorometric Imaging Plate Reader (FLIPR) assays against other free fatty acid receptors (FFA1, FFA4) and the cannabinoid receptor 2 (CB2), confirming its high selectivity for GPR84.[12]

References

A Comparative Guide to the Synthetic Agonist OX04529 and Endogenous Ligands of GPR84

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic G protein-coupled receptor 84 (GPR84) agonist, OX04529, and the receptor's endogenous ligands. The information presented herein is supported by experimental data to facilitate a clear understanding of their relative performance, signaling pathways, and the methodologies used for their characterization.

GPR84, a receptor primarily expressed in immune cells, has emerged as a significant target in inflammatory and metabolic diseases. Its activation by various ligands initiates a cascade of intracellular events, making a thorough understanding of these interactions crucial for therapeutic development.

Quantitative Comparison of Ligand Potency

The potency of this compound and endogenous GPR84 ligands has been evaluated using various in vitro functional assays. The following tables summarize the half-maximal effective concentration (EC50) values from key studies. It is important to note that direct comparison of absolute values across different studies and assay formats should be approached with caution due to variations in experimental conditions.

Table 1: Potency of the Synthetic GPR84 Agonist this compound

LigandAssay TypeCell LineEC50 (nM)Reference
This compoundcAMP InhibitionCHO-hGPR840.0185[1][2]

Table 2: Potency of Endogenous Medium-Chain Fatty Acid (MCFA) Ligands at GPR84

LigandAssay TypeCell Line/SystemEC50 (µM)Reference
Capric Acid (C10:0)Calcium MobilizationGPR84-expressing HEK2934.4[3]
Lauric Acid (C12:0)Calcium MobilizationGPR84-expressing HEK29327.4[3]
2-hydroxy Lauric Acid[35S]GTPγS BindingSf9 membranes with hGPR84-Gαi fusion9.9[4]
3-hydroxy Lauric Acid[35S]GTPγS BindingSf9 membranes with hGPR84-Gαi fusion13[4]
2-hydroxy Capric Acid[35S]GTPγS BindingSf9 membranes with hGPR84-Gαi fusion31[4]
3-hydroxy Capric Acid[35S]GTPγS BindingSf9 membranes with hGPR84-Gαi fusion230[4]

Key Observation: The synthetic agonist this compound demonstrates exceptionally high potency in the picomolar range in cAMP inhibition assays, suggesting a significantly stronger interaction with GPR84 compared to the micromolar potency of its endogenous medium-chain fatty acid ligands in various functional assays.

GPR84 Signaling Pathways

GPR84 primarily signals through the Gαi subunit of the heterotrimeric G protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gαi activation, GPR84 can modulate the activity of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, and influence the activation of the transcription factor NF-κB. These pathways are integral to the pro-inflammatory and phagocytic functions associated with GPR84 activation.

A significant characteristic of this compound is its G protein signaling bias. Experimental data indicates that this compound is a potent activator of the Gαi pathway but does not induce the recruitment of β-arrestin 2, a key protein involved in receptor desensitization and an alternative signaling scaffold for some GPCRs.[5][6][7] This biased agonism distinguishes this compound from some other synthetic and potentially endogenous ligands and may have significant implications for its therapeutic profile.

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands Ligands cluster_downstream Intracellular Signaling GPR84 GPR84 Gai Gαi GPR84->Gai Activates Gbg Gβγ GPR84->Gbg Phagocytosis Phagocytosis GPR84->Phagocytosis beta_arrestin β-arrestin 2 This compound This compound This compound->GPR84 This compound->beta_arrestin No Recruitment MCFAs Endogenous MCFAs MCFAs->GPR84 AC Adenylyl Cyclase Gai->AC Inhibits PI3K PI3K Gbg->PI3K MAPK MAPK/ERK Gbg->MAPK cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB MAPK->NFkB Inflammation Pro-inflammatory Response NFkB->Inflammation

GPR84 Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cAMP Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP) in cells, typically following stimulation with forskolin (B1673556), an activator of adenylyl cyclase.

Experimental Workflow:

cAMP_Assay_Workflow start Start cell_prep Cell Preparation: Seed CHO-hGPR84 cells in a 384-well plate start->cell_prep incubation1 Incubate cells overnight cell_prep->incubation1 compound_prep Compound Preparation: Prepare serial dilutions of This compound and control ligands incubation1->compound_prep stimulation Stimulation: Add forskolin (to stimulate cAMP) and test compounds to cells compound_prep->stimulation incubation2 Incubate for 30 minutes at 37°C stimulation->incubation2 detection Detection: Add HTRF lysis buffer and reagents (cAMP-d2 and anti-cAMP cryptate) incubation2->detection incubation3 Incubate for 1 hour at room temperature detection->incubation3 read Read Plate: Measure HTRF signal on a compatible plate reader incubation3->read analysis Data Analysis: Calculate IC50 values read->analysis end End analysis->end

cAMP Inhibition Assay Workflow

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Cell Plating: Cells are harvested and seeded into 384-well white opaque microplates at a density of approximately 1500-3000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Test compounds, including this compound and reference ligands, are serially diluted in an appropriate assay buffer.

  • Assay Procedure:

    • The cell culture medium is removed, and cells are incubated with a stimulation buffer.

    • Forskolin is added to all wells (except for the negative control) to a final concentration of 25 µM to stimulate adenylyl cyclase.

    • Immediately after forskolin addition, the serially diluted test compounds are added to the respective wells.

    • The plate is incubated for 30 minutes at 37°C.

  • cAMP Detection:

    • The HTRF detection reagents (e.g., from a Cisbio cAMP dynamic 2 kit), including a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody, are added to the wells.

    • The plate is incubated for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

    • The ratio of the two fluorescence signals is calculated, which is inversely proportional to the intracellular cAMP concentration.

    • The data is normalized to controls and fitted to a four-parameter logistic equation to determine the EC50 values for each compound.

Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following receptor activation. Since GPR84 is Gαi-coupled and does not directly signal through calcium, cells are often co-transfected with a promiscuous G-protein like Gα16 or a chimeric G-protein that couples to the phospholipase C (PLC) pathway, leading to calcium release.

Detailed Protocol:

  • Cell Culture and Plating: Human Embryonic Kidney 293 (HEK293) cells are co-transfected with plasmids encoding human GPR84 and a promiscuous G-protein (e.g., Gα16). Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 60 minutes at 37°C.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in the assay buffer in a separate plate.

  • Assay Procedure:

    • The dye-loaded cell plate and the compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken for a short period.

    • The instrument then automatically adds the test compounds from the compound plate to the cell plate.

    • Fluorescence is continuously monitored in real-time to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity over baseline is calculated. The peak fluorescence response is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the EC50 values.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a ligand to induce directed cell migration, a key function of immune cells.

Detailed Protocol:

  • Cell Preparation: A relevant immune cell type, such as human monocyte-like U937 cells or primary macrophages, is cultured and harvested. The cells are washed and resuspended in a serum-free medium.

  • Assay Setup:

    • A Boyden chamber or a transwell insert with a porous membrane (e.g., 5 or 8 µm pore size) is used.

    • The lower chamber is filled with medium containing the test compound (chemoattractant) at various concentrations.

    • The cell suspension is added to the upper chamber (the transwell insert).

  • Incubation: The plate is incubated for a period of time (typically 2-4 hours) at 37°C in a 5% CO2 incubator to allow for cell migration through the pores towards the chemoattractant.

  • Quantification of Migration:

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

    • The number of migrated cells is quantified by microscopy (counting cells in several fields of view) or by eluting the stain and measuring its absorbance.

  • Data Analysis: The number of migrated cells is plotted against the concentration of the chemoattractant to generate a dose-response curve and determine the EC50 for chemotaxis.

Conclusion

The synthetic agonist this compound is a highly potent and G-protein biased activator of GPR84, exhibiting significantly greater potency than the currently identified endogenous medium-chain fatty acid ligands. Its lack of β-arrestin 2 recruitment represents a key differentiating feature that may translate to a distinct pharmacological profile in vivo. The provided experimental protocols offer a foundation for researchers to further investigate the comparative pharmacology of this compound and endogenous ligands in various cellular contexts, ultimately contributing to a deeper understanding of GPR84 biology and its potential as a therapeutic target.

References

Comparative Analysis of OX04529 Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

OX04529, a potent and selective agonist for the G-protein coupled receptor 84 (GPR84), demonstrates a highly specific binding profile with minimal off-target activity observed in preliminary assessments. This guide provides a comparative overview of its cross-reactivity, supported by available experimental data and detailed methodologies for key assays.

This compound has emerged as a significant research tool for investigating the physiological and pathological roles of GPR84, a receptor implicated in inflammatory and immunological responses. A crucial aspect of its utility and potential therapeutic development is its selectivity, or the degree to which it interacts with its intended target, GPR84, versus other receptors in the human proteome.

Summary of Cross-Reactivity Data

This compound, also referred to as compound 69 in its primary publication, exhibits remarkable potency for GPR84, with an EC50 of 0.0185 nM in an assay measuring the inhibition of forskolin (B1673556) (FSK)-induced cyclic AMP (cAMP) production.[1] This high potency underscores the compound's strong interaction with its primary target.

Initial selectivity was confirmed by performing cAMP assays on untransfected Chinese Hamster Ovary (CHO-K1) parental cells, which do not express GPR84. In these cells, this compound did not induce any inhibition of cAMP production, indicating that its activity is dependent on the presence of the GPR84 receptor. While comprehensive screening data against a wide panel of other receptors is not publicly available in the primary literature, the lack of activity in the parental cell line provides the first line of evidence for its selectivity.

Furthermore, this compound displays significant G-protein signaling bias. It potently activates the Gαi pathway, leading to the inhibition of cAMP production, but shows no detectable recruitment of β-arrestin, even at concentrations up to 80 μM. This biased agonism is a key feature of its pharmacological profile.

For comparison, other GPR84 agonists have been evaluated for selectivity against other free fatty acid receptors (FFARs). For instance, ZQ-16, another GPR84 agonist, was found to have no activity on GPR40, GPR41, GPR119, and GPR120. While direct comparative data for this compound against these specific receptors is not available, the existing information points towards a high degree of selectivity for GPR84.

Table 1: Potency and G-Protein Signaling Bias of this compound

ParameterCell LineValue
EC50 (cAMP Inhibition) CHO-hGPR840.0185 nM
β-arrestin Recruitment CHO-β-arrestin-hGPR84No detectable activation up to 80 μM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the activity of this compound.

Gαi Signaling (cAMP) Assay

This assay quantifies the inhibition of cyclic AMP production following the activation of the Gαi-coupled GPR84 receptor.

Protocol:

  • Cell Culture: CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are harvested and seeded into 384-well plates at a density of 1500 cells per well and incubated overnight.

  • Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient. These dilutions are then further diluted in an assay buffer containing a phosphodiesterase inhibitor such as IBMX.

  • Compound Addition: The diluted compound is added to the cells.

  • Stimulation: Forskolin (FSK), an adenylyl cyclase activator, is added to all wells (except for negative controls) to induce cAMP production.

  • Incubation: The plates are incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow for GPR84 activation and subsequent inhibition of FSK-induced cAMP production.

  • Detection: The amount of intracellular cAMP is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This involves the addition of lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate).

  • Data Analysis: The HTRF signal is measured on a compatible plate reader. The ratio of the fluorescence at 665 nm to 620 nm is calculated and used to determine the cAMP concentration from a standard curve. The EC50 value is then calculated from the concentration-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR84 receptor, a key step in receptor desensitization and an indicator of a different signaling pathway.

Protocol:

  • Cell Line: A CHO-K1 cell line engineered to co-express GPR84 fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) tag is used (e.g., PathHunter® β-arrestin cells).

  • Cell Plating: Cells are seeded into 384-well plates and incubated.

  • Compound Addition: Serially diluted this compound is added to the wells.

  • Incubation: The plates are incubated for a period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: A detection reagent containing a substrate for the complemented enzyme is added. The recruitment of β-arrestin-EA to the GPCR-PK brings the two enzyme fragments together, forming an active enzyme that converts the substrate and generates a chemiluminescent signal.

  • Data Analysis: The chemiluminescent signal is read on a plate reader. The data is analyzed to determine the extent of β-arrestin recruitment at different compound concentrations. For this compound, no significant signal above baseline was detected.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound GPR84 GPR84 This compound->GPR84 Binds & Activates G_protein Gαi/βγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Decreased Signal FSK Forskolin FSK->AC Activates

Caption: Gαi signaling pathway activated by this compound.

cAMP_Assay_Workflow plate_cells Plate CHO-hGPR84 cells in 384-well plate add_compound Add serially diluted This compound plate_cells->add_compound add_fsk Add Forskolin (FSK) to induce cAMP add_compound->add_fsk incubate Incubate at room temperature add_fsk->incubate add_detection Add HTRF detection reagents incubate->add_detection read_plate Read plate on HTRF reader add_detection->read_plate analyze Analyze data and calculate EC50 read_plate->analyze

Caption: Workflow for the HTRF cAMP assay.

Arrestin_Assay_Workflow plate_cells Plate PathHunter® β-arrestin cells add_compound Add serially diluted This compound plate_cells->add_compound incubate Incubate at 37°C add_compound->incubate add_detection Add chemiluminescent substrate incubate->add_detection read_plate Read luminescence add_detection->read_plate analyze Analyze for β-arrestin recruitment read_plate->analyze

Caption: Workflow for the β-arrestin recruitment assay.

References

Validating OX04529 Activity: A Comparative Guide Using GPR84 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected activity of the novel GPR84 agonist, OX04529, in wild-type versus GPR84 knockout models. While direct experimental data for this compound in GPR84 knockout models is not yet publicly available, this document outlines the anticipated outcomes based on studies with other potent GPR84 agonists. The experimental data presented serves as a benchmark for researchers designing validation studies for this compound and similar compounds targeting the G-protein-coupled receptor 84 (GPR84).

This compound is a highly potent and selective GPR84 agonist that has been shown to inhibit forskolin-induced cAMP production, indicating its function through the Gαi signaling pathway. To definitively confirm that the biological effects of this compound are mediated exclusively through GPR84, a knockout animal model is the gold standard. This guide details the expected phenotypic differences between wild-type and GPR84 knockout animals upon treatment with a GPR84 agonist and provides the necessary experimental protocols to conduct such validation studies.

Comparative Data: Expected Outcomes of GPR84 Agonist Treatment

The following tables summarize expected data from in vivo and in vitro experiments comparing the effects of a GPR84 agonist, such as this compound, in wild-type (WT) and GPR84 knockout (KO) models. These expected outcomes are based on published studies using the GPR84 agonist 6-n-octylaminouracil (6-OAU).[1][2][3]

Table 1: Expected In Vivo Phenotypes in Response to GPR84 Agonist Administration

Parameter Wild-Type (WT) + GPR84 Agonist GPR84 Knockout (KO) + GPR84 Agonist Supporting Rationale
Inflammatory Response (e.g., LPS challenge) Enhanced pro-inflammatory cytokine production (TNFα, IL-6, IL-12B)[2]No significant change in cytokine production compared to vehicle control[2]GPR84 activation potentiates inflammatory signaling pathways. In the absence of the receptor, the agonist has no target to elicit this effect.
Macrophage/Microglia Activity Increased phagocytosis and migration[2][4]Basal levels of phagocytosis and migration, similar to untreated KO animals[2]GPR84 is highly expressed in myeloid cells and its activation enhances their effector functions.
Brown Adipose Tissue (BAT) Activity Increased thermogenic gene expression and mitochondrial respiration[1][3]No significant change in BAT activity[1][3]GPR84 activation in brown adipocytes promotes metabolic function.
Glucose Homeostasis Potential for improved glucose tolerance and insulin (B600854) secretion[5][6]No agonist-mediated improvement in glucose metabolism[5][6]GPR84 plays a role in regulating metabolic processes.

Table 2: Expected In Vitro Cellular Responses to GPR84 Agonist Treatment

Cell Type / Assay Wild-Type (WT) Cells + GPR84 Agonist GPR84 Knockout (KO) Cells + GPR84 Agonist Supporting Rationale
Primary Macrophages (LPS-stimulated) Amplified expression of inflammatory mediators (e.g., TNFα, CCL2)[2]No amplification of inflammatory mediator expression[2]Confirms the GPR84-dependent pro-inflammatory effect of the agonist at the cellular level.
Primary Brown Adipocytes Increased expression of thermogenic genes (e.g., UCP1) and enhanced oxygen consumption[1][3]No change in thermogenic gene expression or oxygen consumption[1][3]Demonstrates the direct effect of the agonist on brown adipocyte function via GPR84.
cAMP Accumulation Assay (forskolin-stimulated) Inhibition of cAMP production[7]No inhibition of cAMP productionValidates that the agonist's mechanism of action is through the Gαi pathway coupled to GPR84.
Calcium Flux Assay Increase in intracellular Ca2+ levels[3]No change in intracellular Ca2+ levelsGPR84 activation can lead to Gβγ-mediated calcium release.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of this compound's activity using GPR84 knockout models.

Generation and Validation of GPR84 Knockout Mice

Methodology:

  • Gene Targeting Strategy: Employ CRISPR/Cas9 technology to introduce a frameshift mutation or a deletion of a critical exon in the Gpr84 gene in mouse zygotes.[8] Alternatively, a conventional gene targeting approach using homologous recombination in embryonic stem (ES) cells can be utilized.[9]

  • Founder Screening: Screen founder mice for the desired mutation by PCR and Sanger sequencing of the targeted genomic region.

  • Breeding: Breed founder mice with wild-type mice to establish heterozygous F1 generation. Intercross heterozygous mice to obtain wild-type, heterozygous, and homozygous knockout littermates.

  • Genotyping: Develop a robust PCR-based genotyping protocol to distinguish between WT, heterozygous, and KO animals.

  • Knockout Validation: Confirm the absence of GPR84 protein expression in KO mice using Western blot or immunohistochemistry on tissues known to express GPR84, such as bone marrow-derived macrophages or spleen.[2]

In Vivo GPR84 Agonist Challenge

Methodology:

  • Animal Cohorts: Use age- and sex-matched WT and GPR84 KO littermates.

  • Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its pharmacokinetic properties.[7]

  • Inflammatory Challenge Model: To assess the pro-inflammatory effects, administer a sub-lethal dose of lipopolysaccharide (LPS) to both WT and KO mice, with and without this compound pre-treatment.[2]

  • Sample Collection: Collect blood and tissues at specified time points post-treatment for analysis of inflammatory cytokines (e.g., via ELISA or multiplex assay) and gene expression (e.g., via RT-qPCR).

  • Metabolic Studies: For metabolic phenotype assessment, perform glucose tolerance tests and measure energy expenditure and body composition in response to this compound treatment.[1][10]

In Vitro Cellular Assays

Methodology:

  • Cell Isolation: Isolate primary cells, such as bone marrow-derived macrophages (BMDMs) or primary brown adipocytes, from both WT and GPR84 KO mice.[1][2]

  • Cell Treatment: Culture the isolated cells and treat with varying concentrations of this compound or vehicle control. For inflammatory studies in macrophages, co-stimulation with LPS may be required.[2]

  • Phagocytosis Assay: For macrophages, incubate cells with fluorescently labeled bioparticles (e.g., E. coli) after treatment with this compound and quantify uptake using flow cytometry or high-content imaging.[2]

  • Gene Expression Analysis: Extract RNA from treated cells and perform RT-qPCR to measure the expression of target genes (e.g., Tnf, Il6, Ucp1).

  • Oxygen Consumption Rate (OCR): Measure OCR in primary brown adipocytes using a Seahorse XF Analyzer to assess mitochondrial respiration following this compound treatment.[3]

Visualizing the Mechanism and Workflow

To clarify the underlying signaling pathway and the experimental logic, the following diagrams are provided.

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR84 GPR84 This compound->GPR84 Binds and Activates Gαi Gαi GPR84->Gαi Activates Gβγ Gβγ GPR84->Gβγ Dissociates Adenylate Cyclase Adenylate Cyclase Gαi->Adenylate Cyclase Inhibits Inflammatory Signaling (e.g., NF-κB) Inflammatory Signaling (e.g., NF-κB) Gβγ->Inflammatory Signaling (e.g., NF-κB) cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Metabolic Regulation Metabolic Regulation PKA->Metabolic Regulation Gene Expression Gene Expression Inflammatory Signaling (e.g., NF-κB)->Gene Expression Cellular Response Cellular Response Metabolic Regulation->Cellular Response

Caption: GPR84 signaling pathway activated by this compound.

Knockout_Validation_Workflow cluster_model Animal Model cluster_outcome Outcome Analysis WT Mouse WT Mouse Vehicle_WT Vehicle WT Mouse->Vehicle_WT OX04529_WT This compound WT Mouse->OX04529_WT GPR84 KO Mouse GPR84 KO Mouse Vehicle_KO Vehicle GPR84 KO Mouse->Vehicle_KO OX04529_KO This compound GPR84 KO Mouse->OX04529_KO Phenotype_WT_V Basal Phenotype Vehicle_WT->Phenotype_WT_V Phenotype_WT_T Target-Mediated Effect OX04529_WT->Phenotype_WT_T Phenotype_KO_V KO Phenotype Vehicle_KO->Phenotype_KO_V Phenotype_KO_T No Effect (Target Absent) OX04529_KO->Phenotype_KO_T

Caption: Experimental workflow for validating this compound activity.

By employing GPR84 knockout models as described, researchers can unequivocally demonstrate that the observed biological activities of this compound are mediated on-target, thereby providing critical validation for its continued development as a selective GPR84 agonist.

References

A Comparative Guide to OX04529: A Potent and Biased GPR84 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel GPR84 agonist, OX04529, with other known modulators of the GPR84 receptor. The data presented is based on published experimental findings and aims to offer an objective resource for researchers in inflammation, immunology, and drug discovery.

Introduction to this compound and GPR84

GPR84 is a G protein-coupled receptor predominantly expressed in immune cells, making it a compelling target for inflammatory and immune-mediated diseases. This compound has been identified as a highly potent and selective GPR84 agonist with a significant G-protein signaling bias, offering a potential therapeutic advantage by selectively activating desired signaling pathways. This guide will delve into the quantitative data supporting these claims, compare this compound to other GPR84 ligands, and provide detailed experimental protocols for the replication and validation of these findings.

Data Presentation: Comparative Analysis of GPR84 Modulators

The following tables summarize the key in vitro and in vivo performance metrics of this compound and other relevant GPR84 agonists.

Table 1: In Vitro Potency and Efficacy at the Human GPR84 Receptor
CompoundModalityEC50 (cAMP Assay)β-Arrestin Recruitment
This compound Agonist18.5 pM [1]No significant recruitment[2]
OX04528Agonist5.98 pM[1]No significant recruitment[2]
DL-175Agonist33 nM[1]Biased agonist, weak recruitment[1]
PSB-16671Agonist41.3 nM[1][3]EC50 of 5.47 µM[1][3]
6-OAUAgonist-Balanced agonist
Capric AcidAgonistReference Ligand-
Table 2: In Vitro ADME and In Vivo Pharmacokinetic Properties of this compound and OX04528
CompoundMouse Liver Microsome Stability (t½)In Vivo Half-life (Oral, 10 mg/kg)Cmax (Oral, 10 mg/kg)Mean Residence Time (MRT)
This compound 104.7 min [2]0.888 h [2]310 nM [2]1.35 h [2]
OX0452888.8 min[2]0.959 h[2]280 nM[2]1.52 h[2]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.

GPR84_Signaling_Pathway GPR84 Signaling Pathways cluster_biased Biased Agonism (e.g., this compound) cluster_balanced Balanced Agonism (e.g., 6-OAU) This compound This compound GPR84_biased GPR84 This compound->GPR84_biased binds G_alpha_i Gαi GPR84_biased->G_alpha_i activates AC_biased Adenylyl Cyclase G_alpha_i->AC_biased inhibits Phagocytosis Enhanced Phagocytosis G_alpha_i->Phagocytosis leads to cAMP_biased ↓ cAMP AC_biased->cAMP_biased Balanced_Agonist 6-OAU GPR84_balanced GPR84 Balanced_Agonist->GPR84_balanced binds G_alpha_i_bal Gαi GPR84_balanced->G_alpha_i_bal activates beta_Arrestin β-Arrestin GPR84_balanced->beta_Arrestin recruits AC_balanced Adenylyl Cyclase G_alpha_i_bal->AC_balanced inhibits Chemotaxis Chemotaxis beta_Arrestin->Chemotaxis mediates Internalization Receptor Internalization beta_Arrestin->Internalization mediates cAMP_balanced ↓ cAMP AC_balanced->cAMP_balanced

GPR84 Signaling: Biased vs. Balanced Agonism

Experimental_Workflow Experimental Workflow for GPR84 Agonist Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Synthesize/Obtain GPR84 Ligand cAMP cAMP Inhibition Assay (Potency - EC50) start->cAMP arrestin β-Arrestin Recruitment Assay (Signaling Bias) start->arrestin selectivity Selectivity Panel (Off-target effects) start->selectivity adme In Vitro ADME (Metabolic Stability) cAMP->adme arrestin->adme pk Pharmacokinetic Studies (Oral Bioavailability, Half-life) adme->pk efficacy In Vivo Efficacy Models (e.g., Inflammation Model) pk->efficacy end Candidate Selection efficacy->end

Workflow for GPR84 Agonist Evaluation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and its alternatives.

cAMP Inhibition Assay

This assay determines the potency of GPR84 agonists by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the human GPR84 receptor.

  • Cell Line: CHO-hGPR84 cells (Chinese Hamster Ovary cells stably expressing human GPR84).

  • Principle: GPR84 activation by an agonist leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cAMP levels. Forskolin (B1673556) is used to stimulate adenylyl cyclase and elevate basal cAMP levels, allowing for the measurement of inhibition.

  • Procedure Outline:

    • Seed CHO-hGPR84 cells in a 96-well plate and culture overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound (e.g., this compound).

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 25 µM).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Data are normalized to the response of a reference agonist (e.g., capric acid), and EC50 values are calculated from the concentration-response curves.

β-Arrestin Recruitment Assay

This assay is used to determine the G-protein signaling bias of a ligand by measuring its ability to recruit β-arrestin to the activated GPR84 receptor.

  • Cell Line: CHO-K1 cells co-expressing human GPR84 and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cell line).

  • Principle: Upon ligand binding and receptor activation, β-arrestin is recruited to the C-terminus of the receptor. In this assay, the receptor and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase). Recruitment brings the fragments together, forming an active enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., chemiluminescence).

  • Procedure Outline:

    • Plate the engineered CHO-K1 cells in a 384-well plate.

    • Add serial dilutions of the test compound.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • The lack of a significant signal, as observed with this compound, indicates a G-protein bias.

Macrophage Chemotaxis Assay

This assay evaluates the ability of a GPR84 agonist to induce the migration of macrophages, a key process in the inflammatory response.

  • Cell Line: Human monocytic cell line (e.g., U937) differentiated into macrophages.

  • Apparatus: Transwell® inserts with a porous membrane (e.g., 8 µm pores).

  • Procedure Outline:

    • Differentiate U937 monocytes into macrophages using a stimulant like PMA.

    • Place the Transwell® inserts into a 24-well plate.

    • Add the chemoattractant (the GPR84 agonist to be tested) to the lower chamber.

    • Seed the differentiated U937 cells in the upper chamber.

    • Incubate for a period sufficient to allow for cell migration (e.g., 4-6 hours) at 37°C.

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope. An increase in migrated cells compared to the vehicle control indicates a chemotactic effect.

Macrophage Phagocytosis Assay

This assay assesses the effect of GPR84 agonists on the phagocytic capacity of macrophages.

  • Cell Line: Differentiated U937 macrophages or primary macrophages.

  • Principle: Macrophages are incubated with fluorescently labeled particles (e.g., zymosan, E. coli, or beads). The uptake of these particles by the cells is quantified as a measure of phagocytosis.

  • Procedure Outline:

    • Culture differentiated macrophages in a multi-well plate.

    • Pre-treat the macrophages with the GPR84 agonist or vehicle control for a specified time.

    • Add fluorescently labeled particles to the wells and incubate to allow for phagocytosis (e.g., 1-2 hours).

    • Wash the cells to remove any non-internalized particles. A quenching agent can be used to extinguish the fluorescence of extracellular particles.

    • Quantify the phagocytosis by either:

      • Fluorimetry: Lyse the cells and measure the fluorescence intensity in the lysate using a plate reader.

      • Flow Cytometry: Detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell.

      • Microscopy: Visualize and count the number of internalized particles per cell. An increase in fluorescence or the number of internalized particles in the agonist-treated group compared to the control indicates an enhancement of phagocytosis.

References

A Comparative Guide to GPR84 Probes: Benchmarking OX04529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel GPR84 agonist, OX04529, against a panel of standard GPR84 probes. The data presented herein is curated from publicly available research to facilitate an informed selection of tool compounds for investigating GPR84 signaling and its role in various physiological and pathological processes.

GPR84: A Proinflammatory Gαi-Coupled Receptor

G protein-coupled receptor 84 (GPR84) is an orphan receptor predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. Its expression is upregulated during inflammation, and its activation is associated with proinflammatory responses, making it a compelling target for therapeutic intervention in inflammatory diseases, neuroinflammation, and cancer. GPR84 primarily couples to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the activation of the Akt, ERK, and NFκB pathways.

Overview of this compound

This compound is a recently developed, highly potent and selective agonist for GPR84. A key characteristic of this compound is its significant G-protein signaling bias, demonstrating robust activation of the Gαi pathway with minimal to no recruitment of β-arrestin. This biased agonism offers a refined tool for dissecting the distinct consequences of G-protein-mediated signaling downstream of GPR84 activation.

Quantitative Comparison of GPR84 Probes

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound in comparison to other commonly used GPR84 agonists and antagonists.

Table 1: In Vitro Potency of GPR84 Agonists

CompoundTargetAssay TypeCell LineEC50Citation(s)
This compound Human GPR84cAMP InhibitionCHO-hGPR840.0185 nM [1][2]
OX04528Human GPR84cAMP InhibitionCHO-hGPR840.00598 nM[2][3]
6-OAUHuman GPR84cAMP InhibitionGPR84-CHO14 nM[4]
6-OAUHuman GPR84PI AssayHEK293105 nM[5]
6-OAUHuman GPR84[35S]GTPγS BindingSf9512 nM[6]
DL-175Human GPR84Not SpecifiedNot Specified33 nM[2][7]
PSB-16671Human GPR84cAMP AccumulationNot Specified41.3 nM[8][9]
ZQ-16Human GPR84Calcium MobilizationNot Specified213 nM[10]

Table 2: In Vitro Potency of GPR84 Antagonists

CompoundTargetAssay TypeCell LineIC50Citation(s)
GLPG1205Human GPR84IP1 AssayNot Specified2 nM[11]
GLPG1205Mouse GPR84IP1 AssayNot Specified21 nM[11]
GLPG1205Human GPR84Neutrophil MigrationHuman Neutrophils17 nM[11]
TUG-2181Human GPR84Not SpecifiedNot Specified34 nM[10]

Table 3: β-Arrestin Recruitment Profile of GPR84 Agonists

CompoundTargetAssay TypeResultCitation(s)
This compound Human GPR84β-Arrestin RecruitmentNo detectable recruitment up to 80 µM [12]
OX04528Human GPR84β-Arrestin RecruitmentNo detectable recruitment up to 80 µM[12]
6-OAUHuman GPR84β-Arrestin RecruitmentEffective recruitment[13]
DL-175Human GPR84β-Arrestin RecruitmentUnable to promote effective engagement[14]
PSB-16671Human GPR84β-Arrestin RecruitmentEC50 of 5.47 µM[8]

Table 4: In Vitro and In Vivo Pharmacokinetic Parameters of this compound

ParameterSpeciesValueCitation(s)
t½ (Mouse Liver Microsomes) Mouse104.7 min [3]
CL (Mouse Liver Microsomes) Mouse13.2 µL/min/mg [3]
Oral Half-life (10 mg/kg) In vivo0.888 h [3]
Cmax (10 mg/kg, oral) In vivo310 nM [3]
Mean Residence Time (MRT) (10 mg/kg, oral) In vivo1.35 h [3]

Signaling Pathways & Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams illustrate the GPR84 signaling pathway and a typical experimental workflow for assessing agonist potency.

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR84 GPR84 G_protein Gαi/oβγ GPR84->G_protein Activates Beta_Arrestin β-Arrestin GPR84->Beta_Arrestin Recruits (weakly for this compound) Agonist This compound / Agonist Agonist->GPR84 Binds AC Adenylyl Cyclase G_protein->AC Inhibits Akt Akt G_protein->Akt Activates ERK ERK G_protein->ERK Activates NFkB NF-κB G_protein->NFkB Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Caption: GPR84 Signaling Pathway.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture 1. Culture GPR84-expressing cells Compound_Prep 2. Prepare serial dilutions of this compound and control agonists Reagent_Prep 3. Prepare Forskolin (B1673556) and cAMP detection reagents Cell_Plating 4. Plate cells into a 384-well plate Reagent_Prep->Cell_Plating Proceed to Assay Compound_Addition 5. Add test compounds to wells Forskolin_Stim 6. Add Forskolin to stimulate adenylyl cyclase Incubation 7. Incubate at room temperature Lysis_Detection 8. Add lysis buffer and cAMP detection reagents (e.g., HTRF) Incubation->Lysis_Detection Proceed to Detection Read_Plate 9. Read plate on a compatible plate reader Data_Analysis 10. Analyze data to determine EC50 values

Caption: Experimental workflow for a cAMP inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

cAMP Inhibition Assay (HTRF-Based)

This protocol is designed to measure the ability of a GPR84 agonist to inhibit forskolin-stimulated cAMP production.

Materials:

  • GPR84-expressing cells (e.g., CHO-hGPR84)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin

  • Test compounds (this compound and standard probes)

  • HTRF cAMP detection kit (e.g., from Cisbio or Revvity)

  • 384-well white opaque microplates

Procedure:

  • Cell Preparation: Culture GPR84-expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor to a predetermined optimal cell density.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Preparation: Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add the serially diluted test compounds to the respective wells. Include wells with vehicle control.

  • Forskolin Stimulation: Add a pre-determined EC80 concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay (DiscoverX PathHunter)

This protocol measures the recruitment of β-arrestin to the activated GPR84 receptor.

Materials:

  • PathHunter GPR84 β-arrestin cell line

  • Cell culture medium

  • Assay buffer

  • Test compounds (this compound and standard probes)

  • PathHunter Detection Reagents

  • 384-well white solid-bottom microplates

Procedure:

  • Cell Plating: Plate the PathHunter GPR84 β-arrestin cells in a 384-well plate at the density recommended by the manufacturer and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Compound Addition: Add the serially diluted test compounds to the cells.

  • Incubation: Incubate the plate for 90-180 minutes at 37°C or room temperature, as optimized for the specific cell line.

  • Detection Reagent Preparation: Prepare the PathHunter detection reagent solution according to the manufacturer's protocol.

  • Detection: Add the detection reagent to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature.

  • Data Acquisition: Read the chemiluminescent signal on a standard plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to determine the EC50 value for β-arrestin recruitment.

Conclusion

This compound emerges as a superior tool for studying GPR84-mediated G-protein signaling due to its exceptional potency and pronounced G-protein bias. Its picomolar potency in inhibiting cAMP production significantly surpasses that of standard agonists like 6-OAU and DL-175. The lack of β-arrestin recruitment by this compound provides a unique advantage for isolating and investigating the physiological and pathological roles of the Gαi pathway downstream of GPR84 activation. The favorable in vitro and in vivo pharmacokinetic profile of this compound further supports its utility as a robust in vivo tool compound. Researchers aiming to specifically probe GPR84's G-protein-dependent signaling cascades will find this compound to be an invaluable asset.

References

Preclinical Validation of OX04529: A Comparative Guide for Novel mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical therapeutic potential of OX04529, a novel, ATP-competitive dual mTORC1/mTORC2 inhibitor, against the established mTORC1 inhibitor, Everolimus. The data presented herein supports the continued development of this compound as a potent anti-cancer agent, particularly for tumors exhibiting hyperactive PI3K/Akt/mTOR signaling.

Comparative Performance Overview

This compound demonstrates superior potency and broader inhibitory action compared to Everolimus across multiple preclinical models. By targeting both mTORC1 and mTORC2 complexes, this compound more effectively shuts down downstream pro-survival signaling, leading to enhanced anti-proliferative and pro-apoptotic effects.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. While Everolimus primarily inhibits mTORC1, this compound's dual-specificity offers a more comprehensive blockade of this pathway.

mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Ser473 Phosphorylation S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Everolimus Everolimus Everolimus->mTORC1 This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: mTOR Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound compared to Everolimus.

Cell Line (Cancer Type)Target MutationThis compound IC50 (nM)Everolimus IC50 (nM)
U-87 MG (Glioblastoma)PTEN null15.2250.5
A549 (Lung)KRAS G12S45.8890.1
MCF-7 (Breast)PIK3CA E545K8.9125.3
PC-3 (Prostate)PTEN null22.1430.7
Treatment Group (15 mg/kg, daily)Tumor Growth Inhibition (%)Change in p-Akt (Ser473)Endpoint Tumor Volume (mm³)
Vehicle Control0%Baseline1502 ± 180
Everolimus45%+15% (feedback)826 ± 115
This compound 88% -92% 180 ± 45

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Everolimus.

  • Method: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. Cells were then treated with a 10-point serial dilution of this compound or Everolimus (0.1 nM to 10 µM) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

  • Objective: To evaluate the anti-tumor efficacy of this compound in a human glioblastoma xenograft model.

  • Method: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ U-87 MG cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8/group): Vehicle, Everolimus (15 mg/kg), and this compound (15 mg/kg). Compounds were administered daily via oral gavage. Tumor volume and body weight were measured twice weekly. At the end of the study (Day 21), tumors were excised for pharmacodynamic analysis (Western Blot for p-Akt).

Xenograft_Workflow A 1. Cell Culture (U-87 MG) B 2. Subcutaneous Implantation A->B C 3. Tumor Growth (150-200 mm³) B->C D 4. Group Randomization C->D E 5. Daily Dosing (p.o., 21 days) D->E F 6. Bi-weekly Measurements (Tumor & Body Wt.) E->F G 7. Endpoint: Tumor Excision F->G H 8. Pharmacodynamic Analysis (p-Akt) G->H

Caption: In Vivo Xenograft Experimental Workflow.

Comparative Compound Characteristics

This section outlines the key differentiating features between this compound and Everolimus.

Comparison_Diagram Topic Compound Attributes This compound This compound Topic->this compound Everolimus Everolimus Topic->Everolimus A1 Dual mTORC1/mTORC2 This compound->A1 A2 ATP-Competitive This compound->A2 A3 Blocks Akt Feedback This compound->A3 A4 High Potency (low nM) This compound->A4 B1 mTORC1 Selective Everolimus->B1 B2 Allosteric Inhibitor Everolimus->B2 B3 Induces Akt Feedback Everolimus->B3 B4 Moderate Potency Everolimus->B4

Caption: Logical Comparison of this compound and Everolimus.

Conclusion

The preclinical data strongly support the therapeutic potential of this compound as a next-generation mTOR pathway inhibitor. Its dual-targeting mechanism translates to superior efficacy in both in vitro and in vivo models compared to the mTORC1-selective inhibitor Everolimus. By overcoming the feedback activation of Akt—a common resistance mechanism to allosteric mTORC1 inhibitors—this compound represents a promising candidate for clinical development in oncology.

Safety Operating Guide

Navigating the Safe and Effective Use of OX04529: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides essential safety protocols, operational guidance, and disposal plans for the potent and selective GPR84 agonist, OX04529. As a compound at the forefront of research, understanding its proper handling is paramount for both personal safety and experimental integrity. This guide aims to be the preferred resource for laboratory safety and chemical handling concerning this compound, fostering a culture of safety and precision in your research endeavors.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information from general laboratory safety principles and data for structurally similar compounds targeting the G-protein-coupled receptor 84 (GPR84).

Immediate Safety and Handling Protocols

Given the nature of this compound as a potent small molecule agonist, a cautious approach to handling is essential. The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in solution. Use a fume hood for handling powders or creating stock solutions.To prevent inhalation of aerosolized particles.
Engineering Controls and Work Practices
Control/PracticeDescription
Fume Hood All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood.
Ventilation Work in a well-ventilated area.
Hygiene Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Spill Management In case of a spill, absorb with an inert material and dispose of as chemical waste. Clean the affected area with an appropriate solvent.

Experimental Workflow: In Vitro GPR84 Agonist Assay

The following is a generalized protocol for assessing the activity of this compound in a cell-based assay. This workflow is based on common practices for studying GPR84 agonists.

experimental_workflow cluster_prep Cell Preparation cluster_compound Compound Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture GPR84-expressing cells cell_plating Plate cells in 96-well plates cell_culture->cell_plating treatment Treat cells with this compound dilutions cell_plating->treatment stock_prep Prepare this compound stock solution in DMSO serial_dilution Perform serial dilutions stock_prep->serial_dilution serial_dilution->treatment incubation Incubate at 37°C treatment->incubation readout Measure downstream signaling (e.g., cAMP levels) incubation->readout data_collection Collect data readout->data_collection dose_response Generate dose-response curve data_collection->dose_response ec50 Calculate EC50 value dose_response->ec50

Figure 1: A generalized experimental workflow for an in vitro GPR84 agonist assay.

GPR84 Signaling Pathway

This compound acts as an agonist at the G-protein-coupled receptor 84 (GPR84). Activation of GPR84 is known to initiate a signaling cascade that plays a role in inflammatory responses. The diagram below illustrates the key steps in this pathway.

GPR84_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR84 GPR84 This compound->GPR84 binds & activates G_protein Gi/o GPR84->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits PI3K PI3K G_protein->PI3K activates ERK ERK G_protein->ERK activates cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates ERK->NFkB activates Gene_expression Gene Expression (e.g., Cytokines) NFkB->Gene_expression promotes transcription

Figure 2: The GPR84 signaling pathway initiated by an agonist like this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with local regulations.

Waste TypeDisposal Procedure
Unused this compound (powder) Treat as chemical waste. Dispose of in a designated, labeled container for hazardous chemical waste.
Stock Solutions Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate laboratory waste stream, typically biohazardous or chemical waste depending on the experiment.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations.

By adhering to these safety and handling protocols, researchers can confidently and responsibly advance their work with this compound. This commitment to safety not only protects individuals but also enhances the reliability and reproducibility of scientific discoveries.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.